m-Coumaric acid-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1261170-79-9 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+/i4+1,5+1,9+1 |
InChI Key |
KKSDGJDHHZEWEP-HYKTYXKDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to m-Coumaric Acid-13C3: Sourcing and Application for Researchers
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for accurate quantification and metabolic pathway analysis. This guide provides an in-depth overview of m-Coumaric acid-13C3, a valuable tool for such studies, covering its suppliers, purchasing information, and detailed experimental protocols.
Introduction to this compound
m-Coumaric acid, a hydroxycinnamic acid, is a secondary metabolite found in a variety of plants. Its isotopically labeled form, this compound (CAS No. 1261170-79-9), incorporates three carbon-13 atoms in the propanoic acid side chain.[1][2] This stable isotope labeling makes it an ideal internal standard for mass spectrometry-based quantification of unlabeled m-coumaric acid in biological samples.[3] Furthermore, its use as a metabolic tracer allows for the elucidation of metabolic pathways and the assessment of metabolic flux.[3]
Supplier and Purchasing Information
A variety of chemical suppliers offer this compound, typically with high isotopic and chemical purity. The table below summarizes the offerings from prominent vendors to facilitate procurement.
| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 722839 | 99 atom % 13C[4][5] | 99% (CP)[4][5] | 1 mg | ~$875 (£689.00) |
| MedchemExpress | HY-113357S | Not specified | Not specified | 5 mg | Request Quote[3] |
| BLD Pharm | BD138357 | Not specified | Not specified | Not specified | Request Quote[6] |
| Clearsynth Canada INC. | Not specified | Not specified | Not specified | Not specified | Request Quote[2] |
| Shanghai Nianxing Industrial Co., Ltd. | Not specified | Not specified | Not specified | Not specified | Request Quote[7] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 1261170-79-9[1][2][4][6] |
| Molecular Formula | C₆¹³C₃H₈O₃ |
| Molecular Weight | 167.14 g/mol [1] |
| Appearance | Solid |
| Melting Point | 193-195 °C[5] |
| Storage Temperature | -20°C[5] |
Experimental Protocols
Protocol: Quantification of m-Coumaric Acid in Biological Samples using this compound as an Internal Standard
1. Materials and Reagents:
-
m-Coumaric acid (unlabeled standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation solvent (e.g., ice-cold ACN or MeOH)
2. Preparation of Standard Solutions:
-
Prepare stock solutions of unlabeled m-coumaric acid and this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of unlabeled m-coumaric acid by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Thaw biological samples on ice.
-
To 100 µL of each sample, add a fixed volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).
-
Add three volumes of ice-cold protein precipitation solvent (e.g., 300 µL of ACN).
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 10% ACN in water with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate m-coumaric acid from other matrix components (e.g., 10% B to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both unlabeled m-coumaric acid and this compound. The specific transitions will need to be optimized on the mass spectrometer being used.
-
m-Coumaric acid (unlabeled): e.g., m/z 163 -> 119
-
This compound: e.g., m/z 166 -> 122
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the unlabeled m-coumaric acid standards.
-
Determine the concentration of m-coumaric acid in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard for quantitative analysis.
References
- 1. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Coumaric acid-1,2,3-13C3 | CAS 1261170-79-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-クマル酸-1,2,3-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. m-Coumaric acid-1,2,3-13C3 13C 99atom , 99 CP 1261170-79-9 [sigmaaldrich.com]
- 6. 1261170-79-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
An In-depth Technical Guide to the Safe Handling of m-Coumaric Acid-13C3 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and technical data for m-Coumaric acid-13C3, a stable isotope-labeled compound used in advanced research applications. The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of m-Coumaric acid, a naturally occurring phenolic compound. The incorporation of three carbon-13 isotopes makes it a valuable tool for metabolic research, particularly in tracer studies using mass spectrometry.
| Property | Value | Reference |
| Chemical Name | (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | [1] |
| Synonyms | 3-(3-Hydroxyphenyl)-2-propenoic-1,2,3-13C3 acid, m-Coumaric acid-1,2,3-13C3 | |
| CAS Number | 1261170-79-9 | [1] |
| Molecular Formula | C₆H₈(¹³C)₃O₃ | [1] |
| Molecular Weight | 167.14 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 193-195 °C | |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
While m-Coumaric acid is generally considered to have low toxicity, it is classified as a hazardous substance that requires careful handling. The isotopically labeled form, this compound, should be handled with the same precautions as the unlabeled compound.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 124202751[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep refrigerated at -20°C for long-term stability.
-
Toxicological Information
Quantitative toxicity data for m-Coumaric acid is limited. However, data for the related isomer, p-Coumaric acid, can provide an indication of its toxicological profile.
| Parameter | Value | Species | Route | Reference |
| LD50 (p-Coumaric acid) | 2850 mg/kg | Mouse | Oral |
Experimental Protocols
This compound is primarily used as an internal standard or tracer in mass spectrometry-based metabolomics studies.[2][3] Below is a general protocol for its use.
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable solvent such as methanol or DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent. The concentration range will depend on the specific analytical requirements.
-
Sample Preparation for LC-MS/MS Analysis
This is a representative workflow for using this compound as an internal standard for the quantification of m-Coumaric acid in a biological matrix (e.g., plasma).
Caption: LC-MS/MS Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions (Example)
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
m-Coumaric acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+3) -> Product ion (m/z+3)
-
-
Biological Context: Signaling Pathways
Coumaric acids, including the meta-isomer, are known to modulate various signaling pathways, particularly those involved in inflammation and cellular stress responses. While much of the detailed research has focused on p-Coumaric acid, the general mechanisms are likely conserved among the isomers.
Inhibition of Inflammatory Pathways
Coumaric acids have been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[4][5][6][7]
Caption: m-Coumaric Acid's Role in Inflammation.
Stability and Disposal
-
Stability: this compound is a stable solid. For long-term storage, it should be kept at -20°C. Solutions should be freshly prepared or stored at low temperatures for short periods to minimize degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific disposal guidelines.
This technical guide provides a foundation for the safe and effective use of this compound in a laboratory setting. Researchers should always consult the specific Safety Data Sheet provided by the supplier and adhere to their institution's safety protocols.
References
- 1. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
Natural occurrence of m-coumaric acid and its isomers
An In-depth Technical Guide on the Natural Occurrence of m-Coumaric Acid and its Isomers
Introduction
Coumaric acid, a hydroxy derivative of cinnamic acid, is a phenolic compound widely distributed throughout the plant kingdom.[1] It exists in three isomeric forms: ortho-coumaric acid (o-coumaric acid), meta-coumaric acid (m-coumaric acid), and para-coumaric acid (p-coumaric acid), which differ in the position of the hydroxyl group on the phenyl ring.[2][3] These compounds are classified as hydroxycinnamic acids and are of significant interest to researchers, scientists, and drug development professionals due to their various biological activities.[1] Among the three isomers, p-coumaric acid is the most abundant and commonly found form in nature.[2][4] This guide provides a comprehensive overview of the natural occurrence of these isomers, their biosynthesis, and the experimental protocols used for their analysis.
Natural Occurrence and Quantitative Data
The distribution and concentration of coumaric acid isomers vary significantly among different plant species and even different parts of the same plant. They can be found in both free and conjugated forms, such as esters with organic acids, amines, or sugars, or bound to larger molecules like lignin.[2][5]
m-Coumaric Acid
m-Coumaric acid is less common in plants compared to its p-isomer.[6] It has been identified in vinegar.[3] In humans, m-coumaric acid is known to be a polyphenol metabolite of caffeic acid, formed by the gut microflora, and its presence in biofluids is dependent on diet.[7] It has also been detected in foods such as olives, pears, and beer.[8]
o-Coumaric Acid
o-Coumaric acid is also one of the three isomers of hydroxycinnamic acid.[6] Quantitative data on its natural occurrence is limited, but it has been detected in fresh dates.[9]
p-Coumaric Acid
p-Coumaric acid is the most prevalent isomer and is found in a vast array of edible plants.[2][4] It is a significant component of the cell walls of many grasses.[10] Rich dietary sources include fruits, vegetables, cereals, and beverages.[11][12] For instance, it is present in peanuts, tomatoes, carrots, basil, garlic, wine, and honey.[13] It is also found in grains like barley, corn, oats, and wheat.[10][12]
Quantitative Data of Coumaric Acid Isomers in Natural Sources
The following tables summarize the concentrations of coumaric acid isomers found in various natural sources.
Table 1: Quantitative Data for p-Coumaric Acid in Selected Foods
| Food Group | Food Item | Mean Content (mg/100g FW) | Min (mg/100g FW) | Max (mg/100g FW) | Reference |
| Vegetables | Eggplant (Purple), whole, raw | 0.08 | 0.05 | 0.14 | [14][15] |
| Olive (Black), raw | 1.43 | 0.10 | 4.00 | [14] | |
| Olive (Green), raw | 5.90 | 0.00 | 17.00 | [14] | |
| Swiss chard leaves (White), raw | 8.00 | - | - | [16] | |
| Legumes | Soy, defatted flour | 9.40 | - | - | [16] |
| Spices | Cloves | 8.49 | - | - | [16] |
| Fruits | Blackberry, raw | 0.27 (as 4-O-glucoside) | 0.20 | 0.40 | [17] |
| Blackcurrant, raw | 0.51 (as 4-O-glucoside) | 0.30 | 0.70 | [17] | |
| Gooseberry | 0.50 (as 4-O-glucoside) | 0.40 | 0.60 | [17] | |
| Beverages | Beer (Ale) | 0.12 (mg/100ml) | 0.09 | 0.19 | [14] |
| Beer (Alcohol free) | 0.04 (mg/100ml) | 0.01 | 0.07 | [14] |
FW: Fresh Weight. Data sourced from Phenol-Explorer and other cited literature.[14][15][16][17]
Table 2: Quantitative Data for o-Coumaric Acid in Selected Foods
| Food Group | Food Item | Mean Content (mg/100g FW) | Min (mg/100g FW) | Max (mg/100g FW) | Reference |
| Fruits | Date, fresh | - | 0.00 | 1.46 | [9] |
FW: Fresh Weight. Data sourced from Phenol-Explorer.[9]
Biosynthesis of Coumaric Acid Isomers
The primary pathway for the biosynthesis of p-coumaric acid in plants is the phenylpropanoid pathway, which starts with the amino acid phenylalanine.[2][11]
-
Phenylalanine to Cinnamic Acid: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[11]
-
Cinnamic Acid to p-Coumaric Acid: The enzyme Cinnamic Acid 4-Hydroxylase (C4H), a P450-dependent enzyme, then hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid.[13][18]
An alternative route involves the amino acid L-tyrosine, which is converted directly to p-coumaric acid by the enzyme Tyrosine Ammonia Lyase (TAL).[13]
In some microorganisms, alternative biosynthetic pathways exist. For example, a gene cluster responsible for p-coumaric acid biosynthesis in Kutzneria albida involves a diazotization-dependent deamination pathway, which is significantly different from the common plant pathway.[19]
Experimental Protocols
The determination and quantification of coumaric acids in various matrices like plant extracts, beverages, and biological fluids require robust analytical methods.[5] High-Performance Liquid Chromatography (HPLC) is the most commonly reported technique for this purpose.[5][20]
General Extraction and Analysis Workflow
-
Sample Preparation: Plant material is typically dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: Phenolic compounds are extracted using solvents such as methanol, ethanol, or aqueous mixtures of these alcohols. To release bound coumaric acids, alkaline or acidic hydrolysis is often employed prior to extraction.[1][21]
-
Purification/Concentration: The crude extract may be purified using solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.
-
Chromatographic Analysis: The purified extract is then analyzed by Reverse-Phase HPLC (RP-HPLC).
-
Stationary Phase: A C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically performed using a mixture of an acidified aqueous solvent (e.g., 0.5% phosphoric acid) and an organic solvent like acetonitrile or methanol.[22]
-
Detection: A UV/Vis detector is frequently used for quantification, with detection wavelengths typically set around 280-320 nm.[5][20] Mass spectrometry (MS) can also be coupled with HPLC for more sensitive and specific detection.
-
-
Quantification: The concentration of each isomer is determined by comparing its peak area to a calibration curve generated from authentic standards.[22]
References
- 1. benthamscience.com [benthamscience.com]
- 2. banglajol.info [banglajol.info]
- 3. m-Coumaric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Showing Compound m-Coumaric acid (FDB002590) - FooDB [foodb.ca]
- 9. Concentration data for o-Coumaric acid in Date, fresh - Phenol-Explorer [phenol-explorer.eu]
- 10. academic.oup.com [academic.oup.com]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 14. Showing all foods in which the polyphenol p-Coumaric acid is found - Phenol-Explorer [phenol-explorer.eu]
- 15. Concentration data for p-Coumaric acid in Eggplant [Purple], whole, raw - Phenol-Explorer [phenol-explorer.eu]
- 16. food.microbiomeprescription.com [food.microbiomeprescription.com]
- 17. Showing all foods in which the polyphenol p-Coumaric acid 4-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]
- 18. mdpi.com [mdpi.com]
- 19. Identification of the p-coumaric acid biosynthetic gene cluster in Kutzneria albida: insights into the diazotization-dependent deamination pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
The Differential Biological Significance of Coumaric Acid Isomers: A Technical Guide for Researchers
An In-depth Exploration of o-, m-, and p-Coumaric Acid for Drug Development Professionals, Researchers, and Scientists
Introduction
Coumaric acid, a hydroxycinnamic acid, is a phenolic compound ubiquitously found in the plant kingdom. It exists in three isomeric forms—ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA)—distinguished by the position of the hydroxyl group on the phenyl ring. While structurally similar, these isomers exhibit distinct biological activities, making them subjects of intense research for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological significance of coumaric acid isomers, with a focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Comparative Biological Activities of Coumaric Acid Isomers
The therapeutic potential of coumaric acid isomers stems from their diverse biological activities. The positioning of the hydroxyl group significantly influences their antioxidant capacity and their interaction with cellular signaling pathways.
Antioxidant Activity
Coumaric acid isomers are recognized for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Their antioxidant efficacy is often attributed to the hydrogen-donating capacity of the phenolic hydroxyl group.
Table 1: Comparative Antioxidant Activity of Coumaric Acid Isomers
| Isomer | Assay | IC50 / Activity | Reference |
| p-Coumaric Acid | DPPH Radical Scavenging | 30 µg/mL | [1] |
| DPPH Radical Scavenging | 33 µg/mL | [1] | |
| Lipid Peroxidation Inhibition | 71.2% inhibition at 45 µg/mL | [2] | |
| o-Coumaric Acid | Data not available | - | |
| m-Coumaric Acid | Data not available | - |
Note: IC50 values represent the concentration required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Coumaric acid isomers have demonstrated the ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of Coumaric Acid Isomers
| Isomer | Model System | Effect | Reference |
| p-Coumaric Acid | LPS-stimulated RAW264.7 cells | Inhibition of iNOS, COX-2, IL-1β, and TNF-α expression | [3] |
| Adjuvant-induced arthritic rats | Decreased expression of TNF-α | [4] | |
| o-Coumaric Acid | Carrageenan-induced paw edema in mice | Reduction in edema development | [5] |
| m-Coumaric Acid | Data not available | - |
Anticancer Activity
The potential of coumaric acid isomers as anticancer agents has been investigated in various cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.
Table 3: Anticancer Activity (IC50 Values) of Coumaric Acid Isomers
| Isomer | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| p-Coumaric Acid | HCT-15 | Colon Cancer | 1400 µmol/L | [6] |
| HT-29 | Colon Cancer | 150 µM (24h) | [7] | |
| HT-29 | Colon Cancer | 1600 µmol/L | [6] | |
| A549 | Lung Cancer | EC50 = 104 µmol/L | [8] | |
| N2a | Neuroblastoma | EC50 = 104 µmol/L | [8] | |
| o-Coumaric Acid | HepG2 | Liver Cancer | EC50 = 7.39 mM | [9] |
| m-Coumaric Acid | Data not available | - |
Note: IC50/EC50 values represent the concentration required to inhibit 50% of cell growth or viability.
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and inflammation. Coumaric acid isomers, particularly p-coumaric acid, have shown promise in protecting neuronal cells from damage.
Table 4: Neuroprotective Activity of Coumaric Acid Isomers
| Isomer | Model System | Effect | Reference |
| p-Coumaric Acid | Embolic cerebral ischemia in rats | Reduced oxidative damage and improved neurological deficit scores | [10] |
| Cerebral ischemia reperfusion in mice | Reduced brain infarction size and neuronal death | [11] | |
| o-Coumaric Acid | Data not available | - | |
| m-Coumaric Acid | Data not available | - |
Antidiabetic Properties
Coumaric acid isomers have been investigated for their potential to manage diabetes by modulating glucose metabolism and improving insulin sensitivity.
Table 5: Antidiabetic Activity of Coumaric Acid Isomers
| Isomer | Model System | Effect | Reference |
| p-Coumaric Acid | Streptozotocin-induced diabetic rats | Lowered blood glucose, increased insulin levels | [1][12][13] |
| Streptozotocin-induced diabetic rats | Modulated glucose and lipid metabolism via GLUT2 | [1] | |
| o-Coumaric Acid | Data not available | - | |
| m-Coumaric Acid | In vivo studies | Reduced blood glucose levels at 100 mg/kg bw | [12] |
Key Signaling Pathways Modulated by Coumaric Acid Isomers
The biological effects of coumaric acid isomers are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
p-Coumaric Acid
-
NF-κB and MAPK Pathways: p-Coumaric acid has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by blocking the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[3][14]
-
AGE-RAGE Signaling Pathway: In the context of neuroinflammation, p-coumaric acid has been found to inactivate the Advanced Glycation End Product (AGE) - Receptor for AGE (RAGE) signaling pathway. This inhibition leads to decreased expression of proinflammatory cytokines in the hippocampus, suggesting a neuroprotective mechanism.[15]
o-Coumaric Acid
-
Modulation of Cytochrome P450 Enzymes: o-Coumaric acid has been shown to modulate the expression of several cytochrome P450 (CYP) enzymes in human hepatocarcinoma cells (HepG2). It increases the protein and mRNA levels of CYP1A2, CYP2E1, and CYP2C9, while decreasing the levels of CYP3A4. This suggests a potential for drug interactions and an influence on carcinogen metabolism.[9]
m-Coumaric Acid
The specific signaling pathways modulated by m-coumaric acid are not as well-elucidated as those for p-coumaric acid. However, its recognized antioxidant activity suggests an interaction with pathways related to oxidative stress.[16] Further research is required to delineate its precise molecular mechanisms.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of coumaric acid isomers.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare stock solutions of each coumaric acid isomer in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each coumaric acid isomer dilution.
-
Add an equal volume of the DPPH solution to each well.
-
For the control, mix the solvent used for the isomers with the DPPH solution.
-
For the blank, use the solvent alone.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the isomer that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the isomer.
-
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Antidiabetic and antihyperlipidemic activity of p-coumaric acid in diabetic rats, role of pancreatic GLUT 2: In vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 15. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Guide: m-Coumaric Acid-13C3 (CAS Number: 1261170-79-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of m-Coumaric acid-13C3, a stable isotope-labeled form of m-coumaric acid. This isotopically labeled compound is a crucial tool for researchers in various fields, including drug metabolism, pharmacokinetics (DMPK), and metabolomics. Its primary application lies in its use as an internal standard for mass spectrometry-based quantification of unlabeled m-coumaric acid in complex biological matrices. This guide will cover its chemical properties, analytical methodologies for its quantification, and a summary of the known biological activities of its unlabeled counterpart, m-coumaric acid, to provide context for its application in research.
Chemical and Physical Data
This compound is a synthetic isotopologue of m-coumaric acid where three carbon atoms have been replaced with the stable isotope, carbon-13. This labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound in mass spectrometry analysis, without altering its chemical properties.
| Property | Value |
| CAS Number | 1261170-79-9[1][2][3][4][5] |
| Chemical Formula | C₆¹³C₃H₈O₃ |
| Molecular Weight | 167.14 g/mol [3][4] |
| Synonyms | 3-(3-Hydroxyphenyl)-2-propenoic-1,2,3-13C3 acid |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
Analytical Methodologies
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common technique for the analysis of m-coumaric acid in biological samples. The use of this compound as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification of m-Coumaric Acid in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example and may require optimization for specific matrices and instrumentation.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound in methanol (e.g., 1 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate m-coumaric acid from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m-Coumaric acid: Precursor ion (m/z) 163.0 -> Product ion (m/z) 119.0
-
This compound: Precursor ion (m/z) 166.0 -> Product ion (m/z) 122.0
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of m-coumaric acid in the unknown samples from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The carbon-13 labeling will result in distinct signals in the 13C NMR spectrum and characteristic coupling patterns in the 1H NMR spectrum.
1H and 13C NMR Spectral Data of m-Coumaric Acid:
While specific spectra for the 13C3 labeled version are proprietary to manufacturers, the data for the unlabeled compound provides a reference for spectral interpretation.
-
1H NMR (DMSO-d6, 400 MHz): δ 12.2 (1H, s, -COOH), 9.7 (1H, s, -OH), 7.5 (1H, d, J=15.9 Hz, H-7), 7.2 (1H, t, J=7.8 Hz, H-5), 7.1 (1H, s, H-2), 7.0 (1H, d, J=7.7 Hz, H-6), 6.8 (1H, dd, J=7.9, 1.8 Hz, H-4), 6.4 (1H, d, J=15.9 Hz, H-8).
-
13C NMR (DMSO-d6, 100 MHz): δ 168.0 (C-9), 158.2 (C-3), 145.0 (C-7), 135.8 (C-1), 130.2 (C-5), 121.0 (C-6), 118.5 (C-4), 117.0 (C-8), 114.8 (C-2).
Biological Activities of m-Coumaric Acid
The following sections summarize the known biological activities of unlabeled m-coumaric acid. This information is crucial for researchers using this compound to study the metabolism and effects of its non-labeled counterpart.
Antioxidant Activity
m-Coumaric acid exhibits antioxidant properties by scavenging free radicals. Its activity is generally considered to be lower than that of other hydroxycinnamic acids like caffeic acid, which possesses two hydroxyl groups.
| Assay | Result for m-Coumaric Acid | Reference Compound (for comparison) |
| DPPH Radical Scavenging | EC50 > 200 µmol[1] | Gallic Acid (EC50 = 0.0237 µmol)[1] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of m-coumaric acid in methanol.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of each dilution of m-coumaric acid and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity
While research is more extensive for p-coumaric acid, some studies suggest that coumaric acid isomers, including the meta form, possess anti-inflammatory properties. This is often attributed to their ability to modulate inflammatory signaling pathways.
Experimental Workflow: Investigating Anti-inflammatory Effects in Macrophages
Caption: Workflow for assessing the anti-inflammatory effects of m-coumaric acid.
Signaling Pathways
The biological effects of phenolic acids like m-coumaric acid are often mediated through the modulation of key cellular signaling pathways. While specific data for the meta isomer is limited, related compounds are known to influence pathways such as NF-κB and MAPK.
Hypothesized Signaling Pathway Modulation by m-Coumaric Acid
Caption: Potential modulation of inflammatory signaling by m-coumaric acid.
Conclusion
This compound is an indispensable tool for the accurate quantification of m-coumaric acid in biological systems. While the biological activities of m-coumaric acid itself are less extensively studied than its para isomer, it exhibits antioxidant properties and is likely to possess anti-inflammatory and other beneficial effects. Further research is warranted to fully elucidate the biological roles and mechanisms of action of m-coumaric acid, for which this compound will be a vital analytical reagent.
Disclaimer
This document is intended for informational purposes for research and development professionals. This compound is for research use only and is not intended for human or therapeutic use. The experimental protocols provided are examples and should be optimized for specific laboratory conditions.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001713) [hmdb.ca]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. In vitro Anti-inflammatory Activities and Phenolic Acid Analysis of Tree Sprout Extracts -Korean Journal of Pharmacognosy | Korea Science [koreascience.or.kr]
- 5. p-Coumaric acid regulates macrophage polarization in myocardial ischemia/reperfusion by promoting the expression of indoleamine 2, 3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Weight of m-Coumaric acid-13C3: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – This technical guide provides a detailed analysis of the molecular weight of m-Coumaric acid-13C3, a stable isotope-labeled compound crucial for advanced research in drug metabolism, pharmacokinetics, and metabolic pathway analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolomics.
Introduction to m-Coumaric Acid
m-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plants and plays a significant role in their biosynthesis pathways.[1] Its presence in the human diet and its metabolic fate are subjects of extensive research. The precise tracking of m-Coumaric acid in biological systems necessitates the use of isotopically labeled internal standards, such as this compound, for accurate quantification by mass spectrometry.
Understanding Molecular Weight and Isotopic Labeling
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Isotopes are variants of a particular chemical element which differ in neutron number. While the number of protons defines an element, the number of neutrons can vary, leading to different atomic masses. Carbon, for instance, primarily exists as Carbon-12 (¹²C), but also as the stable isotope Carbon-13 (¹³C), which possesses an additional neutron.[2][3] The atomic mass of ¹³C is approximately 13.003354835 atomic mass units (amu).[2][4] Isotopic labeling involves the substitution of one or more atoms in a molecule with their heavier, stable isotopes.
Calculation of Molecular Weights
The chemical formula for m-Coumaric acid is C₉H₈O₃.[5][6][7][8] The calculation of its molecular weight, and that of its ¹³C₃ isotopologue, is detailed below.
Standard Molecular Weight of m-Coumaric Acid
To determine the standard molecular weight, the atomic weights of the most common isotopes of carbon, hydrogen, and oxygen are used.
| Element | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total Molecular Weight | 164.16 |
Note: Standard atomic weights are weighted averages of the natural abundances of all stable isotopes of an element.
Molecular Weight of this compound
For this compound, three of the nine carbon atoms are replaced with the ¹³C isotope. This substitution specifically increases the mass of the molecule.
| Element | Number of Atoms | Isotopic Mass (amu) | Total Contribution (amu) |
| Carbon-12 (¹²C) | 6 | 12.000 | 72.000 |
| Carbon-13 (¹³C) | 3 | 13.00335 | 39.01005 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total Molecular Weight | 167.17105 |
Data Summary
The following table summarizes the key quantitative data for both unlabeled m-Coumaric acid and its ¹³C₃ labeled counterpart.
| Compound | Chemical Formula | Molecular Weight (amu) |
| m-Coumaric acid | C₉H₈O₃ | 164.16[5][7][8] |
| This compound | ¹³C₃C₆H₈O₃ | 167.171 |
Visualization of Isotopic Labeling
The following diagram illustrates the chemical structure of m-Coumaric acid and highlights the positions where Carbon-13 isotopes are typically incorporated for use as an internal standard. The labeled positions are often on the aromatic ring to ensure stability of the label during metabolic processes.
Caption: Structure of m-Coumaric acid with potential ¹³C labeling on the benzene ring.
This in-depth guide provides the essential data and a foundational understanding of the molecular weight of this compound, which is critical for its application in quantitative analytical studies. The precise mass difference between the labeled and unlabeled forms allows for clear differentiation and accurate measurement in complex biological matrices.
References
- 1. m-Coumaric acid - Wikipedia [en.wikipedia.org]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]
- 4. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
- 5. caymanchem.com [caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. Showing dietary polyphenol m-Coumaric acid - Phenol-Explorer [phenol-explorer.eu]
- 8. m-Coumaric acid - 3-Hydroxycinnamic acid [sigmaaldrich.com]
Methodological & Application
Application Note: Quantitative Analysis of m-Coumaric Acid in Human Plasma using m-Coumaric acid-13C3 as an Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Coumaric acid is a phenolic compound found in various plants and is a metabolite of dietary polyphenols. Its quantification in biological matrices is crucial for pharmacokinetic, metabolomic, and nutritional studies. This application note describes a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of m-coumaric acid in human plasma. The method utilizes a stable isotope-labeled internal standard, m-Coumaric acid-13C3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS analysis as they share near-identical physicochemical properties with the analyte, ensuring similar behavior during extraction, chromatography, and ionization.[3] This leads to reliable and reproducible results, which are essential in regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
m-Coumaric acid (analyte)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve m-coumaric acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions:
-
Prepare serial dilutions of the m-coumaric acid stock solution with 50% methanol to create working standard solutions for the calibration curve.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions of m-coumaric acid to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 10 µL of 0.1 M hydrochloric acid to acidify the samples.[4]
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.[4]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
LC-MS Conditions
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
m-Coumaric acid: Precursor ion (m/z) 163.0 -> Product ion (m/z) 119.0
-
This compound: Precursor ion (m/z) 166.0 -> Product ion (m/z) 122.0
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation
The quantitative data for the LC-MS method validation is summarized in the tables below. These tables demonstrate the linearity, accuracy, precision, and recovery of the method for the analysis of m-coumaric acid in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 | 90 - 110 |
| Mid QC | 100 | < 10 | < 10 | 90 - 110 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 | 90 - 110 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 3 | 88.5 |
| Mid QC | 100 | 91.2 |
| High QC | 800 | 90.5 |
Visualizations
Caption: Experimental workflow for m-coumaric acid quantification.
Caption: Logic of using an internal standard for accurate quantification.
References
Application Notes & Protocols: Quantitative Analysis of Plant Phenolics using m-Coumaric acid-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant phenolics are a diverse group of secondary metabolites that play crucial roles in plant defense and contribute significantly to the medicinal and nutritional properties of plant-based products. Accurate quantification of these compounds is essential for quality control, efficacy studies, and the development of new therapeutics. This document provides a detailed protocol for the quantitative analysis of various plant phenolics using a stable isotope-labeled internal standard, m-Coumaric acid-13C3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a 13C-labeled internal standard is the gold standard for quantitative mass spectrometry, as it mimics the behavior of the analyte throughout sample preparation and analysis, correcting for matrix effects, extraction inefficiencies, and instrument variability.
Principle
The methodology is based on the principle of stable isotope dilution analysis (IDA). A known concentration of this compound is spiked into the plant extract. This internal standard co-elutes with the target analytes and is detected by the mass spectrometer at a mass-to-charge ratio (m/z) that is 3 Da higher than the unlabeled m-coumaric acid. By comparing the peak area ratio of the native phenolic compounds to the labeled internal standard, precise and accurate quantification can be achieved, even in complex plant matrices.
Application
This protocol is applicable for the quantitative analysis of a wide range of phenolic acids and flavonoids in various plant materials, including leaves, stems, fruits, and roots. It is particularly useful for researchers in natural product chemistry, pharmacology, and drug development who require reliable quantification of bioactive phenolic compounds.
Experimental Protocols
Sample Preparation and Extraction
A robust extraction procedure is critical for the reliable quantification of plant phenolics. The choice of solvent and extraction method may need to be optimized depending on the specific plant matrix and target phenolics.
Materials:
-
Plant material (fresh, frozen, or dried and powdered)
-
This compound solution (e.g., 1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized and dried plant material into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound stock solution to each sample to achieve a final concentration within the calibration range (e.g., 1 µg/mL).
-
Extraction Solvent Addition: Add 1.5 mL of 80% aqueous methanol (v/v) to each tube.
-
Extraction:
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tubes in an ultrasonic bath for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C to pellet the solid plant material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): To improve extraction efficiency, the pellet can be re-extracted with another 1.0 mL of 80% aqueous methanol, and the supernatants can be combined.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The following table provides suggested MRM transitions for the internal standard and a selection of common plant phenolics. These may require optimization on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 166.0 | 122.0 | -20 |
| m-Coumaric acid | 163.0 | 119.0 | -20 |
| p-Coumaric acid | 163.0 | 119.0 | -20 |
| Caffeic acid | 179.0 | 135.0 | -22 |
| Ferulic acid | 193.0 | 134.0 | -20 |
| Sinapic acid | 223.0 | 208.0 | -18 |
| Chlorogenic acid | 353.0 | 191.0 | -24 |
| Rosmarinic acid | 359.0 | 161.0 | -22 |
| Quercetin | 301.0 | 151.0 | -30 |
| Kaempferol | 285.0 | 151.0 | -32 |
Calibration and Quantification
-
Stock Solutions: Prepare individual stock solutions of each target phenolic analyte (e.g., 1 mg/mL in methanol).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range in the plant samples. Each calibration standard must be spiked with the same concentration of this compound as the samples.
-
Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.
-
Quantification: Determine the concentration of each phenolic compound in the plant extracts by interpolating their peak area ratios from the respective calibration curves.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison. The following is an illustrative example of how to present the quantitative results for two different plant species.
Table 1: Illustrative Quantitative Data of Phenolic Compounds in Plant Extracts
| Phenolic Compound | Plant Species A (µg/g dry weight) | Plant Species B (µg/g dry weight) |
| m-Coumaric acid | 15.2 ± 1.3 | 8.7 ± 0.9 |
| p-Coumaric acid | 45.8 ± 3.9 | 22.1 ± 2.5 |
| Caffeic acid | 120.5 ± 10.2 | 75.4 ± 6.8 |
| Ferulic acid | 88.3 ± 7.5 | 50.9 ± 4.6 |
| Sinapic acid | 32.1 ± 2.8 | 18.3 ± 1.9 |
| Chlorogenic acid | 250.7 ± 21.3 | 180.2 ± 15.1 |
| Rosmarinic acid | 55.6 ± 4.7 | 95.3 ± 8.1 |
| Quercetin | 78.9 ± 6.5 | 45.6 ± 4.1 |
| Kaempferol | 42.3 ± 3.8 | 28.9 ± 2.7 |
Values are presented as mean ± standard deviation (n=3).
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of plant phenolics.
Principle of Stable Isotope Dilution
Caption: Principle of stable isotope dilution analysis.
Application Notes and Protocols: m-Coumaric Acid-13C3 for Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as m-Coumaric acid-13C3, researchers can elucidate complex metabolic networks, identify novel biosynthetic pathways, and understand the metabolic reprogramming that occurs in various physiological and pathological states.[1][2][3][4][5][6] m-Coumaric acid, a hydroxycinnamic acid found in various plants, and its derivatives are involved in diverse metabolic pathways, including the phenylpropanoid pathway, and have been noted for their antioxidant properties.[7] The use of m-Coumaric acid labeled with the stable isotope 13C at three carbon positions (1,2,3-13C3) allows for the precise tracking of its metabolic fate.[8]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis studies.
Core Concepts of 13C Metabolic Flux Analysis
13C-MFA involves introducing a 13C-labeled substrate into a biological system (e.g., cell culture, tissue, or whole organism) and allowing it to be metabolized.[1][3] The 13C atoms from the labeled substrate are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to the production of a particular metabolite can be determined.[1][2] This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[3][9]
Applications in Research and Drug Development
-
Pathway Elucidation: Tracing the 13C label from this compound can help identify known and novel metabolic pathways involving phenylpropanoids.
-
Target Identification and Validation: Understanding how disease states or drug treatments alter the metabolic flux of pathways involving m-Coumaric acid can reveal new therapeutic targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of m-Coumaric acid and its derivatives.
-
Nutraceutical and Functional Food Research: Investigating the metabolic fate of dietary phenolics like m-Coumaric acid can provide insights into their health benefits.
Experimental Workflow for this compound MFA
The following diagram outlines a typical workflow for a metabolic flux analysis experiment using this compound.
Caption: A generalized workflow for conducting a metabolic flux analysis experiment using a 13C-labeled substrate.
Protocols
Protocol 1: In Vitro Cell Culture Labeling with this compound
Objective: To label intracellular metabolites in a mammalian cell line by supplementing the culture medium with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (isotopic purity ≥ 99 atom % 13C)[8]
-
Unlabeled m-Coumaric acid (for control group)
-
6-well or 12-well cell culture plates
-
Quenching solution (e.g., ice-cold 60% methanol)
-
Extraction solvent (e.g., 80:20 methanol:water)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or speed vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired concentration of this compound. A typical starting concentration can range from 10 to 100 µM. A parallel control group with unlabeled m-Coumaric acid should also be prepared.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium (with or without 13C label) to the respective wells.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add ice-cold quenching solution to each well.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 5 minutes. Discard the supernatant.
-
Extraction: Add the extraction solvent to the cell pellet, vortex thoroughly, and incubate on ice for 20 minutes with intermittent vortexing.
-
Sample Preparation for Analysis: Centrifuge the extract at high speed to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube. Dry the extract using a lyophilizer or speed vacuum concentrator. The dried metabolites can then be reconstituted in a suitable solvent for MS analysis.
Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
Objective: To detect and quantify the mass isotopomers of metabolites derived from this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% methanol).
-
Chromatographic Separation: Inject the reconstituted sample onto an appropriate HPLC/UHPLC column (e.g., C18 reverse-phase) to separate the metabolites. Use a gradient elution method with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Analysis: Analyze the eluent using the mass spectrometer in both positive and negative ionization modes. Acquire data in full scan mode to detect all ions within a specified mass range. Targeted MS/MS analysis can be performed to confirm the identity of specific metabolites.
-
Data Analysis: Process the raw data using appropriate software. Identify peaks corresponding to metabolites of interest and extract their mass isotopomer distributions. The +3 mass shift from the unlabeled metabolite will indicate the incorporation of the three 13C atoms from this compound.[8]
Data Presentation
Quantitative data from MFA studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | 13C3C6H8O3 | [10] |
| Molecular Weight | 167.14 g/mol | [8][10] |
| Isotopic Purity | 99 atom % 13C | [8] |
| Mass Shift (M+) | +3 | [8] |
| CAS Number | 1261170-79-9 | [8][10] |
Table 2: Illustrative Mass Isotopomer Distribution Data
This table provides a hypothetical example of mass isotopomer distribution for a downstream metabolite derived from this compound.
| Metabolite | Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Metabolite X | Control | 95.2 | 4.5 | 0.3 | 0.0 |
| Labeled | 60.8 | 5.1 | 0.4 | 33.7 | |
| Metabolite Y | Control | 96.1 | 3.8 | 0.1 | 0.0 |
| Labeled | 85.3 | 4.0 | 0.2 | 10.5 |
M+0 represents the monoisotopic peak of the unlabeled metabolite. M+1, M+2, and M+3 represent the isotopomers with one, two, and three 13C atoms, respectively.
Signaling Pathway Visualization
m-Coumaric acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including lignins, flavonoids, and stilbenes.
Caption: A simplified diagram of the phenylpropanoid pathway highlighting the position of m-Coumaric acid.
Conclusion
This compound is a valuable tool for researchers in various fields to quantitatively analyze metabolic pathways. The protocols and information provided here offer a foundation for designing and conducting robust metabolic flux analysis experiments. Careful experimental design, execution, and data analysis are crucial for obtaining accurate and meaningful results that can advance our understanding of metabolism in health and disease.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m-クマル酸-1,2,3-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of m-Coumaric Acid-13C3 Stock Solutions
Introduction
m-Coumaric acid-13C3 is a stable isotope-labeled form of m-coumaric acid, a phenolic compound and a metabolite of caffeic acid formed by gut microflora.[1] Due to its isotopic labeling, it serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as LC-MS or GC-MS.[1] Its use allows for the precise quantification of unlabeled m-coumaric acid in various biological matrices, which is crucial for studies in metabolomics, drug development, and nutritional science. Hydroxycinnamic acids, like m-coumaric acid, are known to possess various biological activities, including anti-inflammatory and antioxidant properties, and have been studied for their effects on signaling pathways such as NF-κB.[2] This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions.
Quantitative Data and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | PubChem[3] |
| Molecular Formula | C₆H₄(OH)¹³CH=¹³CH¹³CO₂H | Sigma-Aldrich[4] |
| Molecular Weight | 167.14 g/mol | PubChem, Sigma-Aldrich[3][4] |
| CAS Number | 1261170-79-9 | PubChem, Sigma-Aldrich[3][4] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Isotopic Purity | 99 atom % 13C | Sigma-Aldrich[4] |
| Chemical Purity | ≥99% (CP) | Sigma-Aldrich[4] |
| Storage Temperature | -20°C | Sigma-Aldrich[4] |
| Solubility | Soluble in DMSO, DMF, and Ethanol | Inferred from p-coumaric acid data[5] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the initial mass of the compound.
1. Materials and Equipment
-
Materials:
-
This compound (Solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Inert gas (Argon or Nitrogen)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
-
Equipment:
-
Analytical balance (readable to at least 0.01 mg)
-
Pipettes (P1000, P200) and sterile tips
-
Vortex mixer
-
Sonicator bath
-
2. Safety Precautions
-
m-Coumaric acid is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Refer to the Safety Data Sheet (SDS) for complete hazard information before starting any work.[5]
3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents moisture condensation on the solid compound.
-
Calculation of Mass: Calculate the mass of this compound required to prepare the desired stock solution volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol) / 1000
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 167.14 g/mol / 1000 = 1.6714 mg
-
-
Weighing: Tare the analytical balance with a suitable weighing vessel (e.g., a microcentrifuge tube). Carefully weigh the calculated amount of this compound into the tube.
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.
-
Cap the tube or vial securely.
-
-
Dissolution:
-
Vortex: Mix the solution vigorously on a vortex mixer for 30-60 seconds to facilitate dissolution.
-
Sonicate (Optional): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up any remaining solid particles.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved.
-
-
Storage:
-
For short-term storage (1-2 weeks), the stock solution can be stored at 4°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials or microcentrifuge tubes to avoid repeated freeze-thaw cycles. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further protect against degradation.
-
Store the aliquots at -20°C or lower.[4]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB pathway by m-Coumaric acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-Coumaric acid attenuates non-catalytic protein glycosylation in the retinas of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Coumaric acid-1,2,3-13C3 13C 99atom , 99 CP 1261170-79-9 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: m-Coumaric Acid-¹³C₃ in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways, quantifying metabolite turnover, and improving the accuracy of quantitative measurements. m-Coumaric acid, a hydroxycinnamic acid found in various plant-based foods and beverages, is a metabolite of interest due to its biological activities and its role in the phenylpropanoid pathway.[1][2] The isotopically labeled m-Coumaric acid-¹³C₃ serves as a valuable tool in metabolomics research, enabling precise investigation into its biosynthesis, degradation, and quantification in complex biological matrices.
These application notes provide detailed protocols and conceptual frameworks for two primary applications of m-Coumaric acid-¹³C₃ in metabolomics: as an internal standard for accurate quantification of endogenous m-coumaric acid and as a tracer in stable isotope-resolved metabolomics (SIRM) studies to elucidate the phenylpropanoid pathway.
Application 1: m-Coumaric Acid-¹³C₃ as an Internal Standard for LC-MS/MS Quantification
The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of metabolites by mass spectrometry.[3] m-Coumaric acid-¹³C₃ is an ideal internal standard for the quantification of unlabeled m-coumaric acid as it co-elutes chromatographically and exhibits identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This allows for correction of variations in sample extraction, matrix effects, and instrument response.[3]
Quantitative Data Summary
The following table represents typical calibration curve data for the quantification of m-coumaric acid using m-Coumaric acid-¹³C₃ as an internal standard.
| Concentration of m-Coumaric Acid (ng/mL) | Peak Area Ratio (m-Coumaric Acid / m-Coumaric Acid-¹³C₃) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 25 | 0.285 |
| 50 | 0.590 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.910 |
Experimental Protocol: Quantification of m-Coumaric Acid in Human Plasma
This protocol outlines a method for the quantification of m-coumaric acid in human plasma using UPLC-MS/MS and m-Coumaric acid-¹³C₃ as an internal standard.
1. Materials and Reagents:
-
m-Coumaric acid standard
-
m-Coumaric acid-¹³C₃ (Internal Standard - IS)
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
Internal standard spiking solution: 100 ng/mL m-Coumaric acid-¹³C₃ in methanol
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard spiking solution (100 ng/mL m-Coumaric acid-¹³C₃).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold protein precipitation solvent (Acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class PLUS or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
MRM Transitions:
-
m-Coumaric acid: Precursor ion (m/z) 163.0 -> Product ion (m/z) 119.0
-
m-Coumaric acid-¹³C₃: Precursor ion (m/z) 166.0 -> Product ion (m/z) 122.0
-
4. Data Analysis:
-
Integrate the peak areas for both m-coumaric acid and m-Coumaric acid-¹³C₃.
-
Calculate the peak area ratio (m-coumaric acid / m-Coumaric acid-¹³C₃).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the m-coumaric acid standards.
-
Determine the concentration of m-coumaric acid in the unknown samples from the calibration curve.
Workflow for Internal Standard-Based Quantification
Caption: Workflow for quantification of m-coumaric acid using an internal standard.
Application 2: Tracing the Phenylpropanoid Pathway with a ¹³C-Labeled Precursor
Stable Isotope-Resolved Metabolomics (SIRM) using labeled precursors is a powerful method to trace the flow of atoms through a metabolic pathway.[4] While direct feeding of m-Coumaric acid-¹³C₃ can be used to study its downstream catabolism, feeding a labeled precursor like ¹³C-phenylalanine allows for the investigation of the entire biosynthetic pathway leading to m-coumaric acid and other phenylpropanoids.[1][2] This approach can reveal pathway activity, branching, and regulation under different biological conditions.
Expected Isotope Labeling Patterns
When cells or organisms are fed with U-¹³C₉-Phenylalanine, the ¹³C atoms are incorporated into downstream metabolites. The table below shows the expected mass shifts for key intermediates in the phenylpropanoid pathway.
| Metabolite | Unlabeled Mass (M+0) | Expected Labeled Mass (M+n) | Number of ¹³C atoms from Phenylalanine |
| Phenylalanine | 165.079 | 174.110 | 9 |
| Cinnamic Acid | 148.052 | 157.082 | 9 |
| p-Coumaric Acid | 164.047 | 173.077 | 9 |
| m-Coumaric Acid | 164.047 | 173.077 | 9 |
| o-Coumaric Acid | 164.047 | 173.077 | 9 |
| Caffeic Acid | 180.042 | 189.072 | 9 |
| Ferulic Acid | 194.058 | 203.088 | 9 |
Experimental Protocol: ¹³C-Phenylalanine Tracing in Plant Cell Culture
This protocol describes a general method for tracing the metabolism of ¹³C-phenylalanine into m-coumaric acid and other phenylpropanoids in a plant cell suspension culture (e.g., Arabidopsis thaliana).
1. Materials and Reagents:
-
Plant cell suspension culture
-
U-¹³C₉-Phenylalanine
-
Growth medium for the specific cell line
-
Quenching solution: 60% methanol at -80°C
-
Extraction solvent: 80% methanol
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Cell Culture and Labeling:
-
Grow plant cells in liquid culture to the mid-logarithmic phase.
-
Prepare the labeling medium by supplementing the growth medium with U-¹³C₉-Phenylalanine to a final concentration of 1 mM.
-
Pellet the cells by centrifugation (e.g., 100 x g for 3 min).
-
Resuspend the cells in the pre-warmed labeling medium.
-
Incubate the cells for a defined period (e.g., 24 hours) under standard growth conditions.
3. Metabolite Extraction:
-
Rapidly harvest the cells by vacuum filtration.
-
Immediately quench metabolism by immersing the cell-containing filter paper in the -80°C quenching solution.
-
Extract metabolites by adding 1 mL of 80% methanol to the quenched cells.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute in a suitable solvent for LC-MS analysis.
4. LC-HRMS Analysis:
-
LC System: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Analysis: Perform untargeted metabolomics analysis to detect both unlabeled (M+0) and labeled (M+9) isotopologues of phenylpropanoid pathway intermediates.
-
The chromatographic conditions can be similar to those described in the quantification protocol.
5. Data Analysis:
-
Extract ion chromatograms for the expected m/z values of both unlabeled and labeled metabolites.
-
Calculate the fractional enrichment for each metabolite: (Peak Area of Labeled Isotopologue) / (Sum of Peak Areas of all Isotopologues).
-
Map the labeled metabolites onto the phenylpropanoid pathway to visualize the flow of the ¹³C label.
Phenylpropanoid Biosynthetic Pathway
Caption: Simplified phenylpropanoid pathway leading to coumaric acid isomers.
Note: The direct enzymatic conversion of cinnamic acid to m-coumaric acid in plants is less characterized than the pathways to p- and o-coumaric acid. The diagram represents a potential route.
Conclusion
m-Coumaric acid-¹³C₃ is a versatile tool for metabolomics research. As an internal standard, it ensures high accuracy and precision in quantitative studies. When used in conjunction with labeled precursors like ¹³C-phenylalanine, it facilitates the detailed investigation of the phenylpropanoid pathway, offering insights into the biosynthesis and metabolic fate of m-coumaric acid and related compounds. The protocols and data presented here provide a foundation for researchers to design and execute robust metabolomics experiments involving m-coumaric acid.
References
- 1. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of m-Coumaric Acid in Biological Matrices using Isotope Dilution Mass Spectrometry with m-Coumaric acid-13C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of m-coumaric acid in biological samples, such as plasma, using Isotope Dilution Mass Spectrometry (IDMS) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, m-Coumaric acid-13C3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This method is crucial for pharmacokinetic studies, metabolism research, and the development of therapeutic agents based on phenolic compounds like m-coumaric acid.
Introduction
m-Coumaric acid is a hydroxycinnamic acid, a class of phenolic compounds found in various plants and dietary sources.[3] These compounds have garnered significant interest due to their potential antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] Accurate and precise quantification of m-coumaric acid in biological matrices is essential for understanding its bioavailability, metabolism, and efficacy. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high specificity and sensitivity by employing a stable isotope-labeled analogue of the analyte as an internal standard.[2][5] This application note details a robust UHPLC-MS/MS method using this compound for the reliable quantification of m-coumaric acid.
Experimental Protocols
Materials and Reagents
-
m-Coumaric acid (analyte)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
UHPLC system (e.g., Shimadzu Nexera, Waters Acquity)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Thermo Fisher TSQ)
-
Analytical column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm)[8]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-coumaric acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).
Sample Preparation (Plasma)
-
Spiking: To 100 µL of plasma sample, add a specific volume of the IS working solution. For calibration standards, add the appropriate working standard solution of m-coumaric acid.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
UHPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500 °C
-
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| m-Coumaric acid | 163.1 | 119.1 | -25 | -40 |
| This compound | 166.1 | 122.1 | -25 | -40 |
Table 2: Method Validation Parameters for a Similar Compound (p-Coumaric Acid)
| Parameter | Value |
| Linearity Range | 0.01 - 15 µg/mL[9][10] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[11] |
| Intra-day Precision (%RSD) | < 10%[9][10] |
| Inter-day Precision (%RSD) | < 10%[9][10] |
| Accuracy (%RE) | 97.1 - 103.2%[9][10] |
| Recovery | 87 - 110%[12][13] |
Note: The values in Table 2 are for p-coumaric acid and serve as a reference. Specific validation for m-coumaric acid would be required.
Visualization
Experimental Workflow
Caption: Workflow for IDMS analysis of m-coumaric acid.
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry.
Potential Signaling Pathway Involvement of Coumaric Acids
Caption: Potential signaling pathway interactions of coumaric acid.[4]
Conclusion
The described Isotope Dilution Mass Spectrometry method using this compound provides a highly selective, sensitive, and accurate approach for the quantification of m-coumaric acid in complex biological matrices. This protocol is readily adaptable for various research and development applications, enabling a deeper understanding of the pharmacological and metabolic profiles of this significant phenolic acid. The use of a stable isotope-labeled internal standard is paramount for generating reliable and reproducible quantitative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. imreblank.ch [imreblank.ch]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m-Coumaric acid attenuates non-catalytic protein glycosylation in the retinas of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m-クマル酸-1,2,3-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of m-Coumaric Acid in Biological Samples using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Coumaric acid is a phenolic compound and a metabolite of dietary polyphenols, such as caffeic acid, formed by gut microflora.[1] Its presence and concentration in biological fluids are dependent on diet and can be indicative of specific metabolic pathways. Accurate quantification of m-coumaric acid in biological samples like plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.[2] This method involves the use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, to correct for matrix effects and variations during sample preparation and analysis.[3]
This application note provides a detailed protocol for the quantification of m-coumaric acid in human plasma and urine using a stable isotope-labeled internal standard, m-coumaric acid-¹³C₃.
Experimental
Materials and Reagents
-
m-Coumaric acid (≥99% purity)
-
m-Coumaric acid-¹³C₃ (as internal standard, IS)[4]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column. The gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) ensures good peak shape and resolution.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 2 |
| Table 1: Liquid Chromatography Parameters |
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
| Table 2: Gradient Elution Program |
Mass Spectrometry
The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for m-coumaric acid and its internal standard are optimized for sensitivity and specificity. The fragmentation of coumaric acid typically involves the loss of CO₂ and H₂O.[5]
| Parameter | Analyte (m-Coumaric Acid) | Internal Standard (m-Coumaric Acid-¹³C₃) |
| Precursor Ion (m/z) | 163.0 | 166.0 |
| Product Ion (m/z) | 119.0 (Quantifier) | 122.0 (Quantifier) |
| 145.0 (Qualifier) | 148.0 (Qualifier) | |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized via infusion | Optimized via infusion |
| Ionization Mode | ESI Negative | ESI Negative |
| Table 3: Mass Spectrometry MRM Transitions |
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-coumaric acid and m-coumaric acid-¹³C₃ in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of m-coumaric acid by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the m-coumaric acid-¹³C₃ stock solution with 50% methanol.
Sample Preparation (Plasma)
This protocol utilizes protein precipitation followed by solid-phase extraction (SPE) for sample cleanup.
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 500 µL of 0.1% formic acid in water.
-
SPE Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (90% A, 10% B).
-
Analysis: Inject 5 µL into the LC-MS/MS system.
Sample Preparation (Urine)
This protocol involves a dilution and filtration step.
-
Thawing and Centrifugation: Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
Dilution and Spiking: Dilute 50 µL of the supernatant with 440 µL of 0.1% formic acid in water and add 10 µL of the internal standard working solution (1 µg/mL).
-
Vortexing: Vortex the mixture for 30 seconds.
-
Filtration: Filter the sample through a 0.22 µm syringe filter.
-
Analysis: Inject 5 µL of the filtrate into the LC-MS/MS system.
Data and Performance
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ, ng/mL) | 1 |
| Intra-day Accuracy (%) | 95 - 105 |
| Inter-day Accuracy (%) | 93 - 107 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Table 4: Assay Performance Characteristics |
Sample Preparation Recovery
| Matrix | Extraction Recovery (%) |
| Plasma | 85 ± 5 |
| Urine | Not Applicable (Dilute and Shoot) |
| Table 5: Sample Preparation Recovery |
Visualizations
Caption: Experimental workflow for plasma and urine sample preparation.
Caption: Logical workflow of the LC-MS/MS analysis.
References
Troubleshooting & Optimization
Solubility issues of m-Coumaric acid-13C3 in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of m-Coumaric acid-13C3. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound compared to unlabeled m-Coumaric acid?
The solubility of this compound is expected to be nearly identical to that of unlabeled m-Coumaric acid. Isotopic labeling with 13C introduces a very small change in molecular weight which has a negligible effect on the physicochemical property of solubility. Therefore, solubility data for m-Coumaric acid can be used as a direct proxy for the 13C3-labeled compound.[1][2]
Q2: Is there specific solubility data available for this compound?
Q3: How does the isomeric form (meta vs. para) affect the solubility of coumaric acid?
The position of the hydroxyl group on the phenyl ring influences the molecule's polarity and its ability to form hydrogen bonds with the solvent. This can lead to differences in solubility between isomers. For instance, the solubility of hydroxybenzoic acid isomers varies depending on the hydroxyl group's position. While specific comparative data for m- and p-coumaric acid is scarce, it is a critical factor to consider.
Solubility Data for p-Coumaric Acid (as a reference)
The following table summarizes the available solubility data for p-Coumaric acid in various solvents. This information can be used as a preliminary guide for selecting solvents for this compound.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Ethanol | ~10 | Not Specified | Soluble in organic solvents.[3] |
| 18.21 ± 0.64 | Not Specified | Highest solubility observed among tested solvents.[4] | |
| DMSO (Dimethyl sulfoxide) | ~15 | Not Specified | Soluble in organic solvents.[3] |
| DMF (Dimethylformamide) | ~20 | Not Specified | Soluble in organic solvents.[3] |
| Water | Sparingly soluble | Not Specified | Poorly soluble in aqueous solvents.[3][4] |
| PBS (pH 7.2) | ~0.1 (in 1:6 DMF:PBS) | Not Specified | Sparingly soluble in aqueous buffers.[3] |
| 2.15 ± 0.13 | Not Specified | Higher than in acidic aqueous media.[4] | |
| Hydrochloric acid medium | 0.82 ± 0.08 | Not Specified | Lower solubility in acidic conditions.[4] |
| Methanol | Not specified | Not specified | Effective organic solvent.[5] |
| 1-Propanol | Not specified | 20.15 - 60.15 | Solubility measured.[5] |
| 2-Propanol | Not specified | 20.15 - 60.15 | Solubility measured.[5] |
| n-Butanol | Not specified | 20.15 - 60.15 | Solubility measured.[5] |
| Isobutanol | Not specified | 20.15 - 60.15 | Solubility measured.[5] |
| Acetone | Not specified | 20.15 - 60.15 | Solubility measured.[5] |
| Ethyl acetate | Not specified | 20.15 - 60.15 | Solubility measured.[5] |
| Methyl acetate | Not specified | 20.15 - 60.15 | Solubility measured.[5] |
Troubleshooting Guide
Q4: My this compound is not dissolving in my chosen aqueous buffer. What can I do?
-
Problem: m-Coumaric acid, like other phenolic acids, has poor aqueous solubility, especially at neutral or acidic pH.[3][4]
-
Solution 1: pH Adjustment: The solubility of carboxylic acids in aqueous solutions is highly pH-dependent. By increasing the pH of the solution with a base (e.g., NaOH), you can deprotonate the carboxylic acid group to form a more soluble carboxylate salt. A general rule is to adjust the pH to be at least two units above the pKa of the acid.[6]
-
Solution 2: Use of Co-solvents: If adjusting the pH is not compatible with your experimental design, consider using a co-solvent. Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO, DMF, or ethanol, and then dilute it into your aqueous buffer.[3] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Solution 3: Temperature: Gently warming the solution can increase the solubility of some compounds. However, be cautious as excessive heat can lead to degradation.[7]
Q5: After dissolving the compound by raising the pH, it precipitated when I added other reagents. Why?
-
Problem: The addition of acidic reagents can lower the pH of your solution, causing the more soluble carboxylate salt to revert to the less soluble protonated carboxylic acid form, leading to precipitation.[8]
-
Solution:
-
Check the pH: Measure the pH of the final solution after all reagents have been added.
-
Use a Buffer: If your experimental conditions allow, use a buffer system to maintain a sufficiently high pH to keep the compound in solution.
-
Alternative Solvents: If the final solution must be acidic, you may need to switch to an organic or co-solvent system where the protonated form of the acid is soluble.[8]
-
Q6: I'm observing a film of undissolved material or poor recovery. What could be the cause?
-
Problem: Sparingly soluble compounds can adsorb to plastic or glass surfaces, or to filters used during preparation.[9]
-
Solution:
-
Use appropriate labware: Consider using low-adsorption microplates or glassware.
-
Pre-condition filters: If filtering, pre-saturate the filter with your solution before collecting the filtrate to minimize loss due to adsorption.
-
Include a surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) can help improve wetting and reduce adsorption, but check for compatibility with your assay.
-
Experimental Protocols
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[9][10]
-
Preparation:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the sealed container in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the dissolved compound in solution does not change over time).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the suspension to settle for a period to let the undissolved solid sediment.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microcrystals. This step should be done quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mmol/L at the specified temperature.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Analysis of m-Coumaric Acid by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of m-Coumaric acid and its stable isotope-labeled internal standard, m-Coumaric acid-13C3.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for m-Coumaric acid and this compound in negative ion electrospray ionization (ESI)?
A1: In negative ion ESI mode, the expected precursor ion is the deprotonated molecule, [M-H]⁻.
-
For m-Coumaric acid (Molecular Weight ≈ 164.16 g/mol ), the expected precursor ion is at m/z 163.04 .
-
For This compound (Molecular Weight ≈ 167.14 g/mol ), which has three 13C atoms, the expected precursor ion is at m/z 166.05 [1][2].
Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for m-Coumaric acid and its 13C3-labeled internal standard?
A2: The most common fragmentation of coumaric acid isomers involves the neutral loss of CO₂ (44 Da) from the carboxylic acid group.[3][4] Based on this, the following MRM transitions are recommended as a starting point for method development.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Notes |
| m-Coumaric acid | 163.04 | 119.05 | Corresponds to the loss of CO₂ ([M-H-44]⁻). This is typically the most abundant fragment. |
| This compound | 166.05 | 122.06 | Corresponds to the loss of ¹³CO₂. The internal standard should have a similar fragmentation pattern to the analyte. |
Q3: Which ionization mode, positive or negative ESI, is better for m-Coumaric acid analysis?
A3: Negative ion electrospray ionization (ESI) is generally preferred for the analysis of phenolic acids like m-Coumaric acid. The carboxylic acid and phenolic hydroxyl groups are readily deprotonated, leading to a strong [M-H]⁻ signal and high sensitivity.
Q4: What type of LC column is suitable for the separation of m-Coumaric acid?
A4: A reversed-phase C18 column is the most common and suitable choice for separating m-Coumaric acid and its isomers. Phenyl-Hexyl columns can also provide alternative selectivity for aromatic compounds. Typical column dimensions for standard LC systems are 2.1 mm or 4.6 mm internal diameter and 50 mm to 150 mm in length, with particle sizes of 1.7 µm to 5 µm.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silica | Acidify the mobile phase with 0.1% formic acid. This ensures the carboxylic acid group of m-Coumaric acid is fully protonated, minimizing interactions with residual silanols on the column. |
| Column Overload | Reduce the injection volume or dilute the sample. High concentrations of the analyte can lead to peak fronting. |
| Mismatched Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence (e.g., isopropanol). If the problem persists, replace the column. |
Issue 2: Low or No Signal Intensity
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect MS Polarity | Confirm that the mass spectrometer is operating in negative ion mode . |
| Suboptimal Source Parameters | Optimize source parameters such as capillary voltage, source temperature, and gas flows. Typical starting values for ESI are provided in the tables below. Ensure the spray is stable. |
| Inefficient Fragmentation | Optimize the collision energy (CE) for your specific instrument. A CE that is too low will result in poor fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of the target product ion. |
| Ion Suppression (Matrix Effects) | Dilute the sample to reduce the concentration of interfering matrix components.[5] Improve sample preparation to remove interferences. Ensure chromatographic separation of m-Coumaric acid from co-eluting matrix components. The use of the 13C3-labeled internal standard is crucial to compensate for matrix effects. |
Issue 3: Retention Time Shifts
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare mobile phases fresh and consistently. Ensure accurate pH adjustment if using buffers. Premixing mobile phases can improve consistency. |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature (e.g., 40 °C). Temperature fluctuations can significantly impact retention times on reversed-phase columns. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes. |
| Air Bubbles in the Pump | Degas the mobile phases thoroughly and purge the LC pumps to remove any trapped air bubbles. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a set of calibration standards for the quantification of m-Coumaric acid.
-
Prepare a Primary Stock Solution (1 mg/mL) of m-Coumaric acid:
-
Accurately weigh 10 mg of m-Coumaric acid standard.
-
Dissolve in 10 mL of methanol or acetonitrile in a Class A volumetric flask.
-
-
Prepare a Working Stock Solution (10 µg/mL):
-
Dilute the primary stock solution 1:100. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with 50:50 methanol:water.
-
-
Prepare an Internal Standard (IS) Stock Solution (10 µg/mL) of this compound:
-
Follow a similar procedure as for the analyte to prepare a 10 µg/mL stock solution of this compound.
-
-
Prepare a Working IS Spiking Solution (e.g., 100 ng/mL):
-
Dilute the IS stock solution to the final concentration that will be used to spike all samples, QCs, and standards. The final concentration should yield a stable and robust signal.
-
-
Prepare Serial Dilutions for the Calibration Curve:
-
Perform serial dilutions of the 10 µg/mL working stock solution to create a series of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.
-
For each calibration level, add a constant volume of the working IS spiking solution.
-
Protocol 2: System Suitability Test (SST)
An SST should be performed before each analytical run to ensure the LC-MS system is performing adequately.[6][7][8]
-
Prepare an SST Sample:
-
Use a mid-level concentration standard of m-Coumaric acid (e.g., 100 ng/mL) containing the internal standard at its working concentration.
-
-
Injection Sequence:
-
Inject the SST sample 5-6 times consecutively at the beginning of the analytical run.
-
-
Acceptance Criteria:
-
Retention Time: The relative standard deviation (%RSD) of the retention times for both the analyte and IS should be < 2%.
-
Peak Area: The %RSD of the peak areas for both the analyte and IS should be < 15%.
-
Peak Shape: The peak asymmetry or tailing factor should be between 0.8 and 1.5.
-
Recommended Starting LC-MS Parameters
The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| Example Gradient | 10% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min. |
Table 2: Suggested Mass Spectrometry Parameters (Negative ESI)
| Parameter | Recommended Starting Value |
| Capillary Voltage | 2500 - 3500 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone/Desolvation Gas Flow | Instrument Dependent (e.g., 50 L/hr and 800 L/hr) |
| Cone Voltage / Declustering Potential | 15 - 30 V (Optimize to maximize precursor ion intensity and minimize in-source fragmentation) |
| Collision Energy (for MRM) | 10 - 25 eV (Optimize to maximize product ion intensity)[9] |
Visualizations
Caption: A typical experimental workflow for quantitative LC-MS analysis.
Caption: Troubleshooting logic for addressing low signal intensity issues.
References
- 1. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurachem.org [eurachem.org]
- 6. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Preventing degradation of m-Coumaric acid-13C3 during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of m-Coumaric acid-13C3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a stable isotope-labeled version of m-coumaric acid, a phenolic compound found in various plants. It is commonly used as an internal standard in quantitative mass spectrometry-based studies. The stability of this compound is critical because its degradation during sample preparation can lead to inaccurate quantification of the target analyte.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The main factors that can induce the degradation and isomerization of m-coumaric acid and related phenolic compounds are:
-
pH: Alkaline conditions (pH > 7) can cause irreversible degradation of phenolic acids.[1] Acidic conditions are generally preferred for stability.
-
Temperature: Elevated temperatures can accelerate degradation and isomerization.[1]
-
Light: Exposure to UV light can induce photodegradation and trans-cis isomerization.[1]
-
Oxidation: In the presence of oxygen and certain enzymes (e.g., phenoloxidases), phenolic compounds can oxidize.
Q3: Does the 13C3 label affect the stability of the molecule?
A3: Carbon-13 is a stable, non-radioactive isotope of carbon.[2][3] The 13C3 label in this compound does not significantly alter its chemical properties or stability compared to the unlabeled compound under typical analytical conditions.[4][5] Therefore, the same precautions for preventing degradation should be taken for both the labeled and unlabeled forms.
Q4: What are the expected degradation products of m-Coumaric acid?
A4: Under thermal stress, coumaric acids can undergo decarboxylation to form vinylphenols.[6] Oxidative conditions may lead to the formation of various oxidized products and dimers. It is crucial to minimize degradation to avoid the appearance of these interfering compounds in your analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low recovery of this compound.
| Possible Cause | Solution |
| Degradation during extraction | - Ensure the extraction solvent is acidified (e.g., with 0.1% formic acid to achieve a pH of 3-5).[1]- Keep samples cold during extraction (e.g., use an ice bath for sonication).[1]- Add an antioxidant (e.g., ascorbic acid or BHT) to the extraction solvent to prevent oxidation. |
| Incomplete elution from SPE cartridge | - Ensure the elution solvent is strong enough. You may need to increase the percentage of organic solvent or use a stronger solvent (e.g., methanol or acetonitrile).- If using an anion exchange SPE cartridge, ensure the elution solvent contains an acid (e.g., 2% formic acid in methanol) to neutralize the charge and release the analyte.[7] |
| Adsorption to labware | - Use polypropylene or amber glass vials to minimize adsorption.- Silanize glassware if adsorption is a persistent issue. |
Problem 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Solution |
| Isomerization | - Protect samples from light at all times using amber vials or by wrapping containers in aluminum foil.[1]- Maintain a slightly acidic pH (3-5) throughout the sample preparation and analysis.[1] |
| Degradation Products | - Follow all stability precautions (low temperature, acidic pH, protection from light, use of antioxidants).- Degradation can lead to smaller molecules like vinylphenols or larger dimeric structures.[6] |
| Contamination | - Use high-purity solvents and reagents.- Run blank injections to check for system contamination. |
Problem 3: Peak splitting in HPLC analysis.
| Possible Cause | Solution |
| Co-elution of isomers | - Optimize the chromatographic method to separate the cis and trans isomers of m-coumaric acid. This may involve adjusting the mobile phase composition, gradient, or temperature.- A smaller injection volume may help resolve the two peaks.[8] |
| Sample solvent incompatibility | - Dissolve the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[9][10] |
| Column issues | - A blocked column frit or a void in the stationary phase can cause peak splitting.[8] Replace the column if necessary. |
Problem 4: Ion suppression in LC-MS analysis.
| Possible Cause | Solution |
| Matrix effects | - Improve sample clean-up to remove interfering matrix components. Solid-phase extraction (SPE) is effective at removing salts and other interfering substances.[11][12][13]- Adjust the chromatography to separate m-coumaric acid from co-eluting matrix components. |
| Mobile phase additives | - The choice of mobile phase additive can significantly impact ionization efficiency.[14] Formic acid is a common and effective choice for the analysis of phenolic acids in negative ion mode. |
| High analyte concentration | - If the concentration of m-coumaric acid or other components is too high, it can lead to competition for ionization. Dilute the sample if necessary. |
Quantitative Data on Stability
While specific quantitative stability data for m-Coumaric acid is limited in the literature, the following tables provide an illustrative guide based on the known stability of a closely related compound, p-coumaric acid, and general principles of phenolic acid chemistry. These tables are intended to demonstrate the expected trends in stability under various conditions.
Table 1: Estimated Stability of m-Coumaric Acid in Solution at Different pH Values (Stored at 4°C in the Dark for 24 hours)
| pH | Estimated % Remaining |
| 3 | >99% |
| 5 | >98% |
| 7 | ~90% |
| 9 | <70% |
Table 2: Estimated Stability of m-Coumaric Acid in Acidified Methanol (pH 4) at Different Temperatures (Stored in the Dark for 24 hours)
| Temperature | Estimated % Remaining |
| -20°C | >99% |
| 4°C | >98% |
| 25°C (Room Temp) | ~95% |
| 50°C | <85% |
Table 3: Estimated Stability of m-Coumaric Acid in Acidified Methanol (pH 4) Under Light Exposure (Stored at Room Temperature)
| Exposure Time | Condition | Estimated % Remaining |
| 8 hours | Ambient Lab Light | ~97% |
| 8 hours | Direct Sunlight | <90% |
| 24 hours | Ambient Lab Light | ~92% |
| 24 hours | Direct Sunlight | <80% |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is adapted from a method for p-coumaric acid and is designed to minimize degradation.[7][15][16]
Materials:
-
Human plasma
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ascorbic acid
-
Polymeric strong anion exchange SPE cartridges (e.g., Strata X-A)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To a 200 µL aliquot of human plasma, add the appropriate volume of this compound internal standard solution.
-
Protein Precipitation & Stabilization: Add 600 µL of methanol containing 0.1% ascorbic acid and 0.1% formic acid. Vortex for 30 seconds to precipitate proteins and stabilize the analyte.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a polymeric strong anion exchange SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.
-
Elution: Elute the this compound with 1.0 mL of 2% formic acid in methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for the extraction of this compound from plasma.
Caption: Factors leading to the degradation of m-Coumaric acid and potential products.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. radiocarbon [ldeo.columbia.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. Decarboxylation of p-Coumaric Acid during Pyrolysis on the Nanoceria Surface [mdpi.com]
- 7. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. support.waters.com [support.waters.com]
- 11. longdom.org [longdom.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: m-Coumaric Acid-13C3 Analysis
Welcome to the technical support center for m-Coumaric acid-13C3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in analysis?
A1: this compound is a stable isotope-labeled internal standard for m-coumaric acid. Its primary use is in quantitative analysis by mass spectrometry, typically in liquid chromatography-mass spectrometry (LC-MS/MS) methods. By adding a known amount of this compound to a sample, it is possible to accurately quantify the amount of endogenous (unlabeled) m-coumaric acid. The stable isotope-labeled standard helps to correct for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby improving the accuracy and precision of the measurement.
Q2: What are the typical MRM transitions for m-coumaric acid and this compound?
A2: In negative ion mode, the deprotonated molecule [M-H]⁻ is typically monitored as the precursor ion. The most common product ions result from the loss of CO₂ (44 Da) or H₂O (18 Da). For positive ion mode, the protonated molecule [M+H]⁺ is the precursor, with common losses also including water and carbon monoxide.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| m-Coumaric Acid | 163.0 | 119.0 (loss of CO₂) | Negative |
| m-Coumaric Acid | 165.0 | 147.0 (loss of H₂O) | Positive |
| This compound | 166.0 | 122.0 (loss of ¹³CO₂) | Negative |
| This compound | 168.0 | 150.0 (loss of H₂O) | Positive |
Note: The optimal collision energies should be determined empirically on your specific instrument.
Q3: What is the expected isotopic purity of commercially available this compound?
A3: Commercially available this compound typically has an isotopic purity of 99 atom % ¹³C and a chemical purity of 99% (CP).[1][2] It is crucial to verify the certificate of analysis for the specific lot you are using to ensure accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the analysis of m-coumaric acid using this compound as an internal standard.
Issue 1: Inaccurate Quantification or Poor Reproducibility
Possible Cause A: Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a common source of inaccuracy in LC-MS/MS assays.[3][4]
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) at removing phospholipids and other sources of matrix effects.[5][6]
-
Chromatographic Separation: Adjust your chromatographic method to separate m-coumaric acid from the regions of significant matrix effects. This can be achieved by modifying the gradient, changing the column chemistry, or altering the mobile phase composition.
-
Quantify Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in your specific matrix.
Experimental Protocol: Quantifying Matrix Effects
Objective: To determine the effect of the sample matrix on the ionization of m-coumaric acid.
Methodology:
-
Prepare three sets of samples:
-
Set A: m-Coumaric acid standard in a clean solvent (e.g., mobile phase).
-
Set B: Blank matrix extract (processed sample with no analyte) spiked with m-coumaric acid at the same concentration as Set A.
-
Set C: Pre-spiked matrix sample (m-coumaric acid added before extraction).
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Quantitative Data on Matrix Effects and Recovery for p-Coumaric Acid in Human Plasma
The following table provides an example of matrix effect and recovery data for the closely related isomer, p-coumaric acid, in human plasma, which can serve as a useful reference.
| Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 0.6 | 95.72 ± 6.6 | 57.0 |
| 16 | 90.07 ± 3.0 | 47.4 |
| [5] |
Possible Cause B: Isobaric Interference
Isobaric interferences are caused by compounds that have the same nominal mass as m-coumaric acid or its internal standard.[7]
Troubleshooting Steps:
-
Chromatographic Resolution: The most effective way to deal with isobaric interference is to achieve baseline chromatographic separation. Isomers such as o-coumaric and p-coumaric acid are common potential interferences.
-
High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, HRMS can be used to differentiate between compounds with the same nominal mass but different elemental compositions based on their exact mass.
-
Review MRM Transitions: Ensure that your selected MRM transitions are specific to m-coumaric acid and not shared by potential interferences.
Logical Relationship for Troubleshooting Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Presence of Unexpected Peaks in the Mass Spectrum
Possible Cause: Adduct Formation
In electrospray ionization (ESI), m-coumaric acid can form adducts with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[8] This can reduce the intensity of the desired protonated or deprotonated molecule and complicate the mass spectrum.
Troubleshooting Steps:
-
Use High-Purity Solvents and Additives: Ensure that your mobile phase components are of high purity to minimize salt contamination.
-
Optimize Mobile Phase Additives: The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can promote the formation of the desired protonated or deprotonated species and reduce adduct formation.
-
Sample Clean-up: Use appropriate sample preparation techniques to remove excess salts from the sample matrix.
Experimental Workflow: Sample Preparation for m-Coumaric Acid Analysis in Plasma
Caption: General workflow for plasma sample preparation.[6]
Issue 3: Poor Peak Shape or Shifting Retention Times
Possible Cause: Chromatographic Problems
Issues with the LC system or column can lead to poor peak shape (e.g., tailing, fronting, or splitting) and retention time instability.
Troubleshooting Steps:
-
Column Contamination: If you observe peak tailing or splitting, your column may be contaminated. Flush the column with a strong solvent.
-
Column Void: A sudden drop in pressure and broad, distorted peaks may indicate a void in the column packing. If this occurs, the column may need to be replaced.
-
Mobile Phase Issues: Ensure your mobile phase is properly prepared, degassed, and that the pH is stable. Inconsistent mobile phase composition can lead to retention time shifts.
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, the sample should be dissolved in the initial mobile phase.
This technical support guide provides a starting point for troubleshooting common issues in this compound analysis. For more complex issues, consulting the instrument manufacturer's guidelines or a specialist is recommended.
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic properties of hydroxycinnamic acids under acidic, neutral, and basic conditions [morressier.com]
- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 5. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: m-Coumaric acid-13C3 Isotopic Purity Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Coumaric acid-13C3. The following information will help you accurately correct for isotopic impurities and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it crucial to correct for it in studies using this compound?
A1: Isotopic impurity refers to the presence of molecules with different isotopic compositions than the desired labeled compound. For this compound, which is intended to have three ¹³C atoms, impurities may include molecules with fewer than three ¹³C atoms (e.g., ¹³C₂, ¹³C₁, or even unlabeled ¹²C₉). It is critical to correct for these impurities because they can lead to inaccurate quantification in stable isotope dilution assays and misinterpretation of metabolic flux analyses. Failure to account for these impurities can result in underestimation of the labeled compound's concentration and skewed metabolic pathway analysis.[1][2]
Q2: How does natural isotopic abundance affect my measurements with this compound?
A2: Naturally occurring stable isotopes are present in all molecules. For example, about 1.1% of all carbon atoms in nature are the ¹³C isotope.[3] This means that even in an unlabeled sample of m-Coumaric acid, there will be a small percentage of molecules that contain one or more ¹³C atoms, contributing to the M+1, M+2, etc. peaks in a mass spectrum. When analyzing this compound, it is essential to distinguish between the intentionally incorporated ¹³C labels and those present due to natural abundance to accurately determine the degree of labeling and the concentration of the labeled standard.[4]
Q3: What is the chemical formula of m-Coumaric acid and its common derivatives for mass spectrometry analysis?
A3: The chemical formula for m-Coumaric acid is C₉H₈O₃.[5][6][7] For gas chromatography-mass spectrometry (GC-MS) analysis, it is commonly derivatized to increase its volatility. A frequent method is silylation, which replaces the active hydrogens on the phenolic hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups.[8][9] This typically results in the formation of a di-TMS derivative.
Q4: How does derivatization with a silylating agent affect the isotopic correction?
A4: Derivatization adds atoms to the molecule, which also have their own natural isotopic distributions. Silylating agents introduce silicon, which has three stable isotopes (²⁸Si, ²⁹Si, and ³⁰Si).[6] The isotopic signature of the derivatizing agent must be included in the correction calculations to accurately model the expected isotopic distribution of the derivatized analyte.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Observed isotopic distribution of this compound does not match the theoretical distribution. | 1. Incorrect Isotopic Purity Information: The stated isotopic purity from the manufacturer may not be accurate. 2. Metabolic Scrambling: In biological experiments, the ¹³C label may be incorporated into other molecules. 3. In-source Fragmentation: The molecule may be fragmenting in the mass spectrometer's ion source. | 1. Verify Isotopic Purity: If possible, analyze the this compound standard alone to experimentally determine its isotopic distribution before use in experiments. 2. Optimize Experimental Design: Use shorter incubation times or different experimental conditions to minimize metabolic scrambling. Analyze other metabolites to track the label's path. 3. Adjust MS Parameters: Optimize the ionization energy and other source parameters to minimize fragmentation. |
| High M+0 peak intensity in the labeled this compound sample. | Significant Unlabeled Impurity: The purchased standard may contain a high percentage of unlabeled m-Coumaric acid. | Contact the Supplier: Inquire about the synthesis and purification process of the standard. If necessary, acquire a new standard from a different batch or supplier with a higher isotopic purity. |
| Inaccurate quantification when using this compound as an internal standard. | 1. Incomplete Correction for Natural Abundance: The contribution of naturally occurring isotopes in both the analyte and the standard is not being properly accounted for. 2. Isotope Effects: The labeled standard may exhibit slightly different chromatographic behavior or ionization efficiency compared to the unlabeled analyte. | 1. Use Correction Software: Employ software such as IsoCor or IsoCorrectoR to perform accurate natural abundance correction based on the elemental composition of the analyte and standard.[2][10] 2. Validate the Method: Assess for any chromatographic shifts between the labeled and unlabeled compounds. Ensure that the calibration curve is linear and that the response factor is consistent across the expected concentration range. |
| Unexpected peaks in the mass spectrum of the derivatized this compound. | Derivatization Artifacts: The derivatization reaction may produce by-products or incomplete derivatization products.[11] | Optimize Derivatization Protocol: Adjust the reaction time, temperature, and reagent concentrations. Ensure the sample is completely dry before adding the derivatization agent to prevent hydrolysis. Analyze a blank (reagents only) to identify any peaks originating from the derivatization agents themselves. |
Quantitative Data
The following tables summarize the theoretical isotopic distributions for unlabeled m-Coumaric acid, this compound, and their di-TMS derivatives. This data is essential for performing accurate isotopic correction.
Table 1: Theoretical Isotopic Distribution of Unlabeled m-Coumaric Acid (C₉H₈O₃)
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 9.87 |
| M+2 | 0.63 |
Table 2: Theoretical Isotopic Distribution of this compound (⁶C₃¹³C₆H₈O₃) assuming 99% ¹³C enrichment at 3 positions
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 0.00 |
| M+1 | 0.00 |
| M+2 | 3.00 |
| M+3 | 100.00 |
| M+4 | 7.01 |
| M+5 | 0.38 |
Table 3: Theoretical Isotopic Distribution of di-TMS-m-Coumaric Acid (C₁₅H₂₄O₃Si₂)
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 20.01 |
| M+2 | 10.15 |
| M+3 | 2.53 |
Table 4: Theoretical Isotopic Distribution of di-TMS-m-Coumaric acid-13C3 (¹²C₆¹³C₃H₂₄O₃Si₂) assuming 99% ¹³C enrichment at 3 positions
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 0.00 |
| M+1 | 0.00 |
| M+2 | 3.00 |
| M+3 | 100.00 |
| M+4 | 17.15 |
| M+5 | 9.09 |
Experimental Protocols
Protocol 1: Derivatization of m-Coumaric Acid for GC-MS Analysis
-
Sample Preparation: Aliquot the sample containing m-Coumaric acid into a glass vial and evaporate to complete dryness under a stream of nitrogen gas.
-
Methoximation (Optional but recommended for reducing tautomers): Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and incubate at 60°C for 30 minutes.
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial. Cap tightly and incubate at 70°C for 60 minutes.[12]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Natural Abundance Correction using a Correction Matrix
The correction for natural isotopic abundance can be performed using the following matrix equation:
C = M⁻¹ * I
Where:
-
C is the vector of corrected isotopologue abundances.
-
M is the correction matrix, which is constructed based on the elemental formula of the analyte and the natural abundances of its constituent isotopes.
-
I is the vector of observed raw mass isotopomer intensities from the mass spectrometer.
Software tools like IsoCor and IsoCorrectoR automate the construction of the correction matrix and the calculation of the corrected abundances.[2][10]
Visualizations
References
- 1. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enviPat: isotope pattern calculator [envipat.eawag.ch]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NATURAL VARIATIONS IN ISOTOPIC ABUNDANCES OF SILICON (Journal Article) | OSTI.GOV [osti.gov]
- 6. Isotopes of silicon - Wikipedia [en.wikipedia.org]
- 7. abundancecalculator.web.app [abundancecalculator.web.app]
- 8. Automated determination of silicon isotope natural abundance by the acid decomposition of cesium hexafluosilicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. On-line, inlet-based trimethylsilyl derivatization for gas chromatography of mono- and dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Troubleshooting low signal intensity of m-Coumaric acid-13C3 in MS
Technical Support Center: Mass Spectrometry Analysis
Topic: Troubleshooting Low Signal Intensity of m-Coumaric acid-13C3
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity for this compound in Mass Spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?
A1: When encountering low signal intensity for this compound, a systematic approach is crucial. Begin by checking the fundamental aspects of your LC-MS system and sample integrity.
-
System Suitability: Ensure your mass spectrometer is performing optimally by running a system suitability test with a known standard. This helps confirm that the instrument is properly tuned and calibrated.[1] Regular tuning and calibration are essential for peak performance.[1]
-
Sample Integrity: Verify the concentration and stability of your this compound stock and working solutions. Phenolic compounds can degrade over time, so preparing fresh solutions is a good troubleshooting step.[2] Stock solutions of phenolic acids are often prepared in methanol and stored at 4°C.[3]
-
Basic Instrument Parameters: Check for common issues like leaks, incorrect gas pressures, or a blocked orifice plate in the ion source.[4] A dirty ion source is a frequent cause of poor signal strength.[5]
Troubleshooting Workflow
If initial checks do not resolve the issue, follow this logical troubleshooting workflow to systematically identify and address the root cause of the low signal.
Q2: Which ionization mode and MS settings are optimal for this compound?
A2: For phenolic acids like m-Coumaric acid, the ionization mode and source parameters are critical for achieving a strong signal.
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds as it provides greater sensitivity and selectivity.[6][7] The acidic proton of the carboxylic acid and phenolic hydroxyl groups is readily lost, forming the [M-H]⁻ ion.
MS/MS Transitions: For quantification and confirmation, Multiple Reaction Monitoring (MRM) is typically used. Since this compound is an isotopically labeled standard, its mass will be shifted compared to the unlabeled form. The precursor ion will be [M-H]⁻, and product ions are generated by collision-induced dissociation (CID).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| m-Coumaric acid (unlabeled) | 163.1 | 119.1 | Negative | Corresponds to the loss of CO₂ (44 Da). |
| This compound | 166.1 | 122.1 | Negative | The 3-carbon isotopic label increases the mass of both the precursor and the carboxylate-derived fragment. |
Note: The exact m/z values may vary slightly based on instrument calibration. It is crucial to optimize collision energy for the specific instrument being used to maximize the product ion signal.
Q3: How can my mobile phase composition be affecting the signal?
A3: The mobile phase composition directly influences ionization efficiency in ESI-MS.[8]
-
pH: For negative ion mode, a slightly acidic mobile phase (e.g., using 0.1% formic acid or acetic acid) is common and helps with chromatographic peak shape.[2] While a basic mobile phase might seem intuitive for deprotonation, it can be detrimental to column stability and is often not necessary for acidic analytes like coumaric acid.
-
Solvents: A typical mobile phase for phenolic acid analysis is a gradient of water and an organic solvent like acetonitrile or methanol.[2] Using high-purity, MS-grade solvents is essential to minimize background noise and the formation of unwanted adducts.[2]
-
Additives: Volatile additives like formic acid are preferred.[2][8] Non-volatile salts (e.g., phosphate buffers) should be avoided as they can contaminate the ion source and suppress the signal.[9]
Q4: I suspect ion suppression from my sample matrix is the problem. How can I confirm and mitigate this?
A4: Ion suppression occurs when co-eluting components from the sample matrix compete with the analyte for ionization, reducing its signal intensity.[10][11] This is a common issue in complex matrices like plasma or plant extracts.[5][12]
Experimental Protocol: Post-Column Infusion Test to Detect Ion Suppression
This experiment helps visualize regions of ion suppression across a chromatographic run.
-
Setup: Configure the LC-MS system as shown in the diagram below. A syringe pump continuously delivers a solution of this compound post-column, before the ESI source.
-
Infusion: Infuse a constant, low flow rate (e.g., 5-10 µL/min) of a 100 ng/mL this compound solution.
-
Injection: Inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
Analysis: Monitor the this compound signal (e.g., MRM transition 166.1 > 122.1). A stable, flat baseline should be observed. Any dip or drop in this baseline indicates ion suppression caused by co-eluting matrix components at that retention time.
Mitigation Strategies for Ion Suppression
| Strategy | Description |
| Improve Sample Preparation | Use more effective cleanup techniques like Solid-Phase Extraction (SPE) instead of simple protein precipitation or dilute-and-shoot methods to remove interfering matrix components.[3][8] |
| Modify Chromatography | Adjust the LC gradient to better separate this compound from the suppression zones identified in the infusion test.[8] Using UPLC can provide better resolution and reduce co-elution. |
| Reduce Sample Concentration | Diluting the sample can lower the concentration of interfering matrix components relative to the analyte.[8] |
| Use a Stable Isotope-Labeled IS | As you are already using this compound, it should co-elute with the native analyte and experience similar suppression, thus providing accurate quantification. If the signal is too low to detect, the above strategies are still necessary. |
Q5: Could my sample preparation method be the cause of low signal?
A5: Absolutely. The choice of extraction method significantly impacts the recovery of phenolic acids and the cleanliness of the final extract.
Comparison of Sample Preparation Techniques
| Method | Protocol Summary | Advantages | Disadvantages |
| Solid-Liquid Extraction (SLE) | The sample is extracted with a solvent (e.g., methanol, ethanol, or aqueous mixtures).[13] The extract may be filtered and injected. | Simple and fast. | May result in dirty extracts with significant matrix effects. |
| Solid-Phase Extraction (SPE) | The sample extract is passed through a sorbent bed that retains the analyte. Interferents are washed away, and the analyte is then eluted with a stronger solvent.[3] | Provides cleaner extracts, reducing ion suppression.[13] | More time-consuming and requires method development. |
| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe) Involves a solvent extraction followed by a cleanup step with dispersive SPE. | High throughput and effective for a wide range of analytes. | May offer lower recovery for certain phenolic acids compared to traditional SPE.[13] |
For complex samples, a robust sample preparation method involving SPE is highly recommended to minimize matrix effects and improve signal intensity. Mixtures of organic solvents with water, such as 80% aqueous methanol, are often effective for extracting polar phenolic compounds.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Storage and stability of m-Coumaric acid-13C3 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of m-Coumaric acid-13C3 solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: Solid this compound should be stored in a freezer at -20°C and protected from light.[1][2][3][4][5]
Q2: What is the recommended procedure for preparing this compound solutions?
A: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), but it is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer of choice.[6]
Q3: How should I store stock solutions of this compound?
A: For optimal stability, stock solutions should be prepared in a suitable organic solvent (e.g., ethanol, DMSO), aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -20°C or lower, protected from light. Based on data for the closely related p-coumaric acid, aqueous solutions are not recommended for storage for more than 24 hours.[6]
Q4: What is the stability of this compound in solution?
A: The stability of this compound in solution is influenced by temperature, light, and pH. While specific long-term stability data for the m-isomer is limited, studies on structurally similar hydroxycinnamic acids provide guidance. Solutions are most stable at refrigerated or frozen temperatures, in acidic to neutral pH, and when protected from light. Alkaline solutions (pH > 7) can cause degradation.[7][8] One study on p-coumaric acid showed it was stable for up to 72 hours at temperatures from -20°C to room temperature in an acidic HPLC mobile phase.[1] Another study on a mixture of phenolic acids reported stability for up to 48 hours with less than 3% variation in peak area.[2]
Q5: Is this compound sensitive to light?
A: Yes. Like other hydroxycinnamic acids, this compound is susceptible to photodegradation, particularly under UV light.[9][10] It is crucial to protect both solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. One study identified p-coumaric acid as one of the least stable phenolic compounds when exposed to sunlight.[8]
Q6: How does pH affect the stability of this compound solutions?
A: this compound is more stable in acidic to neutral solutions (pH < 7).[8] Alkaline conditions (pH > 7) can lead to the formation of unstable intermediates and promote degradation.[7][8] Therefore, avoid preparing or storing solutions in basic buffers for extended periods.
Q7: Should I be concerned about freeze-thaw cycles?
Stability Data Summary
The following tables summarize stability data extrapolated from studies on coumaric acid isomers. This information should be used as a general guideline.
Table 1: Short-Term Stability of p-Coumaric Acid in HPLC Mobile Phase *
| Storage Condition | Duration | Stability (% Recovery) |
| Room Temperature | 72 hours | 90 - 110% |
| Refrigerated (4°C) | 72 hours | 90 - 110% |
| Frozen (-20°C) | 72 hours | 90 - 110% |
*Data from a study on p-Coumaric acid in a mobile phase of water:methanol:glacial acetic acid.[1]
Table 2: General Stability Recommendations for this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Organic (DMSO, Ethanol) preferred for long-term. | Higher solubility and stability. |
| Temperature | -20°C or -80°C for long-term storage. | Slows degradation kinetics. |
| Light Exposure | Store in amber vials or protect from light. | Prevents photodegradation.[8] |
| pH | Maintain at acidic to neutral levels (pH < 7). | Avoids base-catalyzed degradation.[7][8] |
| Freeze-Thaw | Aliquot to avoid repeated cycles. | Precautionary measure to prevent potential degradation.[11][12] |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound solutions, particularly with HPLC.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal (Small or No Peak) | Compound Degradation: Solution was stored improperly (e.g., at room temp, high pH, or exposed to light). | 1. Prepare a fresh solution from solid material following recommended procedures. 2. Always use freshly prepared or properly stored (frozen, protected from light) solutions for analysis. |
| Incorrect Sample Preparation: Wrong solvent or concentration too low. | 1. Ensure the compound is fully dissolved. 2. Verify the final concentration and injection volume.[3] | |
| Variable Retention Times | Mobile Phase Issues: Inconsistent composition or pH. | 1. Prepare fresh mobile phase daily. 2. Ensure mobile phase components are accurately measured and well-mixed. 3. Buffer the mobile phase if necessary to maintain a consistent pH.[13] |
| Column Temperature Fluctuations: Inconsistent column heating. | 1. Use a column oven to maintain a stable temperature.[13] | |
| Peak Tailing | Secondary Interactions: Analyte interacting with active sites on the HPLC column (e.g., silanols). | 1. Lower the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) to suppress silanol ionization.[14] 2. Ensure the sample solvent is compatible with the mobile phase.[13] |
| Ghost Peaks | Contamination or Carryover: Contaminants in the solvent or carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents. 2. Run blank injections with the mobile phase to check for system contamination. 3. Implement a robust needle wash protocol in the autosampler method.[7] |
Experimental Protocols
Protocol: Stability Assessment of this compound Solution via HPLC-UV
This protocol outlines a method to assess the stability of this compound in a given solution under specific storage conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvent for solution preparation (e.g., Methanol, Acetonitrile, or DMSO)
-
HPLC-grade water, acetonitrile, and an acid modifier (e.g., formic acid or acetic acid) for the mobile phase
-
HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Amber HPLC vials
-
Calibrated analytical balance and volumetric flasks
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL).
-
Mobile Phase: Prepare a mobile phase suitable for the separation of coumaric acid, for example: Water:Methanol:Glacial Acetic Acid (65:34:1 v/v/v). Degas the mobile phase before use.
3. Stability Study Procedure:
-
Dispense aliquots of the stock solution into several amber HPLC vials.
-
Store the vials under the desired test conditions (e.g., -20°C protected from light, 4°C protected from light, room temperature protected from light, room temperature exposed to ambient light).
-
At specified time points (e.g., 0, 24h, 48h, 72h, 1 week), retrieve one vial from each storage condition.
-
Allow frozen samples to thaw completely and reach room temperature.
-
Prepare a working sample for analysis by diluting the stored stock solution to the working concentration with the mobile phase.
4. HPLC Analysis:
-
Set up the HPLC system with the following example parameters:
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water:Methanol:Glacial Acetic Acid (65:34:1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~310 nm (or the specific λmax for m-coumaric acid)
-
Injection Volume: 20 µL
-
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analyze a freshly prepared working standard (Time 0 sample) to establish the initial peak area.
-
Analyze the working samples from each storage condition and time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) concentration.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining versus time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. hplc.eu [hplc.eu]
- 14. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects for m-Coumaric acid-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of m-Coumaric acid-13C3 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
FAQs
-
Q1: What is ion suppression and why is it a concern for this compound analysis?
-
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte (m-Coumaric acid) is reduced by co-eluting matrix components from the sample (e.g., salts, phospholipids, other endogenous compounds).[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] Since this compound is used as an internal standard to correct for such effects, it is crucial that it experiences the same degree of ion suppression as the unlabeled m-Coumaric acid.
-
-
Q2: My this compound internal standard peak is not co-eluting perfectly with my m-Coumaric acid analyte peak. Is this a problem?
-
A2: Yes, this can be a significant problem. This phenomenon, sometimes referred to as the "isotope effect," can occur with deuterium-labeled standards, though it is less common with 13C-labeled standards.[3] If the analyte and the internal standard do not co-elute, they may be exposed to different matrix components as they enter the mass spectrometer's ion source.[4] This can lead to differential ion suppression, where the internal standard does not accurately reflect the signal suppression of the analyte, compromising the accuracy of your results.[3][4]
-
-
Q3: I am observing low signal intensity for both m-Coumaric acid and its 13C3-labeled internal standard. What are the likely causes?
-
A3: Low signal intensity for both compounds can stem from several factors:
-
Significant Ion Suppression: High concentrations of co-eluting matrix components can suppress the signal of both the analyte and the internal standard.
-
Suboptimal MS Parameters: The settings for the ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal for the ionization of coumaric acid.[2][5]
-
Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering substances, or you may be losing your analyte and internal standard during the process.[6]
-
Mobile Phase Issues: The pH and composition of the mobile phase can significantly impact ionization efficiency. For instance, using non-volatile buffers can lead to signal suppression and contaminate the MS source.[7]
-
-
-
Q4: How can I quantitatively assess the extent of ion suppression in my method?
-
A4: The most common method is the post-extraction spike analysis .[8][9] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression (a value less than 1) or enhancement (a value greater than 1).[8]
-
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload- Inappropriate Mobile Phase pH- Column Contamination or Degradation | - Dilute the sample.- Adjust the mobile phase pH to ensure m-Coumaric acid is in a single ionic state.- Use a guard column and/or flush the analytical column. |
| Inconsistent Retention Times | - Changes in Mobile Phase Composition- Fluctuations in Column Temperature- Column Degradation | - Prepare fresh mobile phase daily.- Ensure the column oven is functioning correctly.- Replace the analytical column if performance degrades. |
| High Background Noise | - Contaminated Solvents or Reagents- Contaminated LC System or MS Ion Source- Presence of Plasticizers or other contaminants | - Use high-purity, LC-MS grade solvents and additives.[7]- Flush the LC system and clean the ion source.- Use glass or polypropylene labware to minimize leaching of contaminants. |
| Analyte and Internal Standard Peaks are Separated | - Isotope Effect- Suboptimal Chromatographic Conditions | - Optimize the chromatographic gradient, mobile phase composition, or column temperature to improve co-elution.[3]- Consider a column with a different selectivity. |
Experimental Protocols & Data
Strategies to Minimize Ion Suppression
Effective minimization of ion suppression relies on a multi-faceted approach encompassing sample preparation, chromatography, and mass spectrometry settings.
| Strategy | Description | Advantages | Disadvantages |
| Sample Preparation | |||
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix (e.g., plasma, serum) using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[10][11] | Simple, fast, and inexpensive.[11] | Least effective at removing other matrix components like phospholipids, which are major contributors to ion suppression.[1][2] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ethyl acetate). | Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences. | Can be more time-consuming and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a different solvent.[12] | Provides the cleanest extracts, significantly reducing matrix effects.[1] Can be automated for high-throughput applications. | More complex and expensive than PPT or LLE. Method development can be time-consuming.[13] |
| Chromatography | |||
| Ultra-High Performance Liquid Chromatography (UPLC) | Utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC.[14] | Provides significantly better chromatographic resolution, separating the analyte from interfering matrix components.[15] This leads to reduced ion suppression and improved sensitivity.[14] | Requires specialized UPLC instrumentation capable of handling high backpressures.[15] |
| Mobile Phase Optimization | |||
| pH Adjustment | Adjusting the pH of the mobile phase can alter the retention of m-Coumaric acid and interfering compounds, improving their separation. | Simple to implement and can have a significant impact on selectivity. | Extreme pH values can degrade the column. |
| Use of Volatile Buffers | Employing volatile buffers like ammonium formate or ammonium acetate.[7] | Compatible with mass spectrometry as they do not precipitate in the ion source.[7] | High concentrations can still cause some ion suppression.[7] |
| Mass Spectrometry | |||
| Ion Source Parameter Optimization | Fine-tuning parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature.[2][16] | Can significantly improve the ionization efficiency of m-Coumaric acid, leading to better sensitivity. | Optimal settings are compound-dependent and may require systematic optimization.[16] |
Detailed Experimental Protocols
1. Protein Precipitation (PPT) Protocol for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol for Plasma or Urine Samples
-
To 100 µL of plasma or urine sample, add the this compound internal standard.
-
Acidify the sample by adding 10 µL of 2M hydrochloric acid.[17]
-
Add 1 mL of ethyl acetate.[17]
-
Vortex the mixture for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
3. Solid-Phase Extraction (SPE) Protocol for Plasma Samples using a Polymeric Reversed-Phase Sorbent
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated plasma sample (diluted 1:1 with 2% formic acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the m-Coumaric acid and its internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Visualizations
The following diagrams illustrate key workflows and logical relationships for minimizing ion suppression effects in the analysis of this compound.
Caption: A general workflow for the quantitative analysis of m-Coumaric acid using a 13C3-labeled internal standard.
Caption: A decision tree for troubleshooting low signal intensity in m-Coumaric acid analysis.
Caption: An overview of strategies to mitigate ion suppression in LC-MS analysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ijcrt.org [ijcrt.org]
- 15. HPLC vs UPLC: Differences, Pros & Cons [niito.kz]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatisierungsmethoden zur Verbesserung der Detektion von m-Cumarsäure-13C3
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung umfassende Anleitungen und FAQs zur Fehlerbehebung bei Derivatisierungsmethoden zur Verbesserung der Detektion von m-Cumarsäure und ihres stabilen isotopenmarkierten internen Standards, m-Cumarsäure-13C3.
Häufig gestellte Fragen (FAQs)
F1: Warum ist eine Derivatisierung für die Analyse von m-Cumarsäure erforderlich?
A1: m-Cumarsäure ist eine polar Verbindung mit einer Carboxyl- und einer phenolischen Hydroxylgruppe. Diese funktionellen Gruppen führen zu einer geringen Flüchtigkeit und können zu einer schlechten Peakform und Adsorption an der chromatographischen Säule führen, insbesondere bei der Gaschromatographie (GC). Die Derivatisierung wandelt diese polaren Gruppen in weniger polare, flüchtigere und thermisch stabilere Gruppen um, was zu einer verbesserten chromatographischen Leistung und Nachweisempfindlichkeit führt.[1][2] Bei der Flüssigchromatographie-Massenspektrometrie (LC-MS) kann die Derivatisierung die Ionisierungseffizienz und die chromatographische Retention verbessern.[3]
F2: Welche Derivatisierungsmethoden sind für die GC-MS-Analyse von m-Cumarsäure am besten geeignet?
A2: Die Silylierung ist die am weitesten verbreitete Derivatisierungsmethode für die GC-MS-Analyse von phenolischen Säuren wie m-Cumarsäure.[1][2] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS) sind sehr effektiv bei der Umwandlung der aktiven Wasserstoffatome der Carboxyl- und Hydroxylgruppen in Trimethylsilyl (TMS)-Ether bzw. -Ester.[1][4][5][6]
F3: Gibt es alternative Derivatisierungsmethoden für die LC-MS-Analyse?
A3: Ja, für die LC-MS-Analyse zielt die Derivatisierung häufig darauf ab, die Ionisierungseffizienz zu verbessern. Gängige Strategien für Carbonsäuren umfassen:
-
Amidierung: Die Reaktion der Carboxylgruppe mit einem Aminierungsreagenz, um eine Amidbindung zu bilden. Dies kann die chromatographische Retention auf Umkehrphasensäulen verbessern und die Ionisierung im positiven Elektrospray-Ionisierungs (ESI)-Modus fördern.[3]
-
Veresterung: Die Umwandlung der Carboxylgruppe in einen Ester kann ebenfalls die Hydrophobizität erhöhen und die chromatographische Leistung verbessern.[7]
F4: Wie wirkt sich die Derivatisierung auf den internen Standard m-Cumarsäure-13C3 aus?
A4: Der stabile isotopenmarkierte interne Standard, m-Cumarsäure-13C3, hat nahezu identische chemische Eigenschaften wie die unmarkierte m-Cumarsäure. Daher durchläuft er die gleiche Derivatisierungsreaktion mit ähnlicher Effizienz.[8] Dies ermöglicht eine genaue Quantifizierung, da der interne Standard Schwankungen im Derivatisierungs- und Analyseprozess kompensiert.
F5: Was sind die häufigsten Probleme bei der Silylierungs-Derivatisierung?
A5: Zu den häufigsten Problemen gehören unvollständige Derivatisierung, Hydrolyse der Derivate und die Bildung von Artefakten. Diese Probleme werden oft durch das Vorhandensein von Feuchtigkeit, unzureichende Reagenzienmengen oder suboptimale Reaktionsbedingungen (Temperatur und Zeit) verursacht.[1][9]
Leitfaden zur Fehlerbehebung
Dieser Leitfaden soll Ihnen helfen, spezifische Probleme zu diagnostizieren und zu beheben, die während Ihrer Derivatisierungsexperimente auftreten können.
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Geringe oder keine Derivatisierungsausbeute | Anwesenheit von Feuchtigkeit in der Probe oder den Lösungsmitteln. | Trocknen Sie die Probe vor der Derivatisierung vollständig, z. B. durch Lyophilisierung oder unter einem Stickstoffstrom. Verwenden Sie wasserfreie Lösungsmittel.[4][9] |
| Unzureichende Menge an Derivatisierungsreagenz. | Erhöhen Sie das molare Verhältnis von Derivatisierungsreagenz zu Analyt. Ein Überschuss an Reagenz wird empfohlen (z. B. 2:1 molares Verhältnis von BSTFA zu aktiven Wasserstoffatomen).[1][9] | |
| Suboptimale Reaktionstemperatur oder -zeit. | Optimieren Sie die Reaktionstemperatur und -zeit. Für die Silylierung mit BSTFA ist oft eine Erwärmung auf 60-70 °C für 20-60 Minuten erforderlich.[1][4][5] | |
| Sterische Hinderung am Molekül. | Verwenden Sie einen Katalysator wie TMCS, um die Reaktivität des Silylierungsreagenzes zu erhöhen.[1][9] | |
| Mehrere Peaks für den derivatisierten Analyten | Unvollständige Derivatisierung, die zu einer Mischung aus teilweise und vollständig derivatisierten Produkten führt. | Befolgen Sie die oben genannten Schritte zur Optimierung der Derivatisierung. Stellen Sie sicher, dass genügend Reagenz und ausreichend Reaktionszeit vorhanden sind, um alle aktiven Stellen zu derivatisieren. |
| Tautomerisierung von Ketonen oder Aldehyden (falls in der Matrix vorhanden). | Führen Sie vor der Silylierung einen Methoximierungsschritt durch, um die Carbonylgruppen zu schützen.[10] | |
| Schlechte Reproduzierbarkeit (hohe % RSD) | Inkonsistente Reaktionsbedingungen. | Automatisieren Sie den Derivatisierungsprozess, wenn möglich. Stellen Sie sicher, dass alle Proben identischen Bedingungen (Temperatur, Zeit, Reagenzvolumen) ausgesetzt sind.[11] |
| Abbau der Derivate vor der Analyse. | Analysieren Sie die Proben so schnell wie möglich nach der Derivatisierung. TMS-Derivate sind feuchtigkeitsempfindlich und können mit der Zeit hydrolysieren.[5] | |
| Matrixeffekte, die die Derivatisierungsreaktion beeinflussen. | Verwenden Sie einen stabilen isotopenmarkierten internen Standard wie m-Cumarsäure-13C3, um Matrixeffekte zu kompensieren.[8] | |
| Signalverlust oder schlechte Peakform des internen Standards (m-Cumarsäure-13C3) | Probleme bei der Probenvorbereitung (z. B. unvollständige Extraktion). | Optimieren Sie das Extraktionsverfahren, um eine konsistente Wiederfindung sowohl für den Analyten als auch für den internen Standard zu gewährleisten. |
| Isotopeneffekte, die zu einer leichten chromatographischen Trennung vom Analyten führen. | Dies ist bei 13C-markierten Standards in der Regel minimal. Stellen Sie sicher, dass die chromatographischen Bedingungen für eine gute Peakform für beide Verbindungen optimiert sind. | |
| Falsche Konzentration des internen Standards. | Überprüfen Sie die Konzentration der Stammlösung des internen Standards und die Verdünnungen sorgfältig. |
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die Leistungsdaten für die Analyse von Hydroxyzimtsäuren (einschließlich Cumarsäure-Isomeren) unter Verwendung verschiedener Derivatisierungs- und Analysemethoden zusammen. Beachten Sie, dass die spezifischen Werte je nach Labor, Instrument und Matrix variieren können.
| Methode | Derivatisierungsreagenz | Detektion | LOD | LOQ | Reproduzierbarkeit (% RSD) | Referenz |
| GC-MS | BSTFA + TMCS | MS | - | - | < 17% (inter-day) | [12] |
| LC-MS/MS | Keine (Direktanalyse) | MS/MS | 0.01 µg/mL | 0.04 µg/mL | < 10% (inter-day) | [13] |
| LC-MS/MS | 4-APEBA | MS/MS | - | - | - | [14] |
| LC-MS/MS | Keine (Direktanalyse) | MS/MS | 0.15 - 15 pmol | - | 2.0 - 9.1% (intra-day) | [15] |
| HPLC-DAD | Keine (Direktanalyse) | DAD | 5.46 x 10⁻³ mg/mL | 16.54 x 10⁻³ mg/mL | ≤ 1.00% | [16] |
LOD: Nachweisgrenze; LOQ: Bestimmungsgrenze; RSD: Relative Standardabweichung
Detaillierte experimentelle Protokolle
Protokoll 1: Silylierungs-Derivatisierung für die GC-MS-Analyse
Dieses Protokoll beschreibt die Derivatisierung von m-Cumarsäure und m-Cumarsäure-13C3 unter Verwendung von BSTFA mit TMCS als Katalysator.
Materialien:
-
m-Cumarsäure und m-Cumarsäure-13C3
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Wasserfreies Pyridin oder Acetonitril
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)
-
Heizblock oder Ofen
-
Vortex-Mischer
-
Pipetten
Verfahren:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge der getrockneten Probe (oder eines Aliquots eines Extrakts, das zur Trockne eingedampft wurde) in ein Reaktionsgefäß. Es wird empfohlen, 1-10 mg der Probe zu verwenden.[1]
-
Zugabe des internen Standards: Fügen Sie eine bekannte Menge m-Cumarsäure-13C3 zur Probe hinzu.
-
Lösungsmittelzugabe (optional): Lösen Sie die getrocknete Probe in einem geeigneten wasserfreien Lösungsmittel wie Pyridin oder Acetonitril (z. B. 100 µL).
-
Zugabe des Derivatisierungsreagenzes: Fügen Sie einen Überschuss an BSTFA + 1% TMCS hinzu (z. B. 50-100 µL). Ein molares Verhältnis von mindestens 2:1 des Reagenzes zu den aktiven Wasserstoffatomen wird empfohlen.[1][4]
-
Reaktion: Verschließen Sie das Gefäß fest und mischen Sie den Inhalt gründlich durch Vortexen. Erhitzen Sie die Mischung für 20-60 Minuten bei 60-70 °C.[4][5] Die genaue Zeit und Temperatur müssen möglicherweise für Ihre spezifische Anwendung optimiert werden.
-
Abkühlen: Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie ein Aliquot der derivatisierten Probe in das GC-MS-System.
Protokoll 2: Amidierungs-Derivatisierung für die LC-MS-Analyse
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Derivatisierung von Carbonsäuren mit einem Aminierungsreagenz zur Verbesserung der ESI-MS-Empfindlichkeit.
Materialien:
-
m-Cumarsäure und m-Cumarsäure-13C3
-
Aminierungsreagenz (z. B. 4-(Aminomethyl)pyridin)
-
Kopplungsreagenz (z. B. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid, EDC)
-
Wasserfreies Lösungsmittel (z. B. Acetonitril, Dimethylformamid)
-
Base (z. B. Triethylamin oder Pyridin)
-
Reaktionsgefäße
-
Heizblock oder Wasserbad
Verfahren:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge der getrockneten Probe und des internen Standards in einem wasserfreien Lösungsmittel.
-
Zugabe der Reagenzien: Fügen Sie einen Überschuss des Aminierungsreagenzes, des Kopplungsreagenzes (EDC) und einer Base hinzu.
-
Reaktion: Inkubieren Sie die Mischung bei einer optimierten Temperatur (z. B. 60 °C) für eine optimierte Zeit (z. B. 1 Stunde).
-
Quenchen (optional): Die Reaktion kann durch Zugabe einer kleinen Menge Wasser oder einer Säure gestoppt werden.
-
Verdünnung: Verdünnen Sie die Probe mit der mobilen Anfangsphase.
-
Analyse: Injizieren Sie ein Aliquot in das LC-MS-System.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse von m-Cumarsäure.
Abbildung 2: Chemische Reaktion der Silylierung von m-Cumarsäure mit BSTFA.
Abbildung 3: Logischer Beziehungsdiagramm zur Fehlerbehebung bei geringer Derivatisierungsausbeute.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. youngin.com [youngin.com]
- 11. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
- 12. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard for Bioanalysis: A Comparative Guide to the Accuracy and Precision of m-Coumaric Acid-13C3 as an Internal Standard
For researchers, scientists, and drug development professionals, the reliability of quantitative bioanalytical methods is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, directly impacting the accuracy and precision of results. This guide provides an objective comparison of the performance of stable isotope-labeled (SIL) internal standards, exemplified by m-Coumaric acid-13C3, against alternative structural analog internal standards.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[4] In contrast, structural analog internal standards, while structurally similar, may exhibit different chromatographic retention times, ionization efficiencies, and responses to matrix effects, potentially compromising data accuracy.[5]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The following tables summarize the validation data from studies on p-coumaric acid, an isomer of m-coumaric acid. This data is presented as a proxy for the expected performance of m-coumaric acid and its corresponding internal standards, illustrating the typical advantages of a SIL approach.
Table 1: Performance Data for Quantification of p-Coumaric Acid using a Structural Analog Internal Standard (Hydrochlorothiazide)
| Parameter | Low QC (0.02 µg/mL) | Medium QC (0.2 µg/mL) | High QC (10 µg/mL) |
| Intra-day Precision (%RSD) | 9.66 | 6.54 | 4.88 |
| Inter-day Precision (%RSD) | 8.75 | 7.32 | 5.12 |
| Accuracy (%RE) | -2.93 | 3.19 | -1.56 |
Data adapted from a study on p-coumaric acid using hydrochlorothiazide as an internal standard.[6]
Table 2: Performance Data for Quantification of p-Coumaric Acid (Illustrative of a SIL-IS Approach)
| Parameter | LLOQ (0.2 ng/mL) | Low QC (0.6 ng/mL) | Medium QC (8 ng/mL) | High QC (16 ng/mL) |
| Intra-day Precision (%CV) | 5.6 | 4.5 | 1.0 | 1.8 |
| Inter-day Precision (%CV) | 6.4 | 5.2 | 1.3 | 2.1 |
| Intra-day Accuracy (%) | 103.8 | 99.2 | 101.5 | 100.3 |
| Inter-day Accuracy (%) | 108.4 | 99.6 | 102.1 | 100.8 |
Data adapted from a study on p-coumaric acid, which demonstrates the high accuracy and precision typical of methods employing a robust internal standard strategy, akin to a SIL-IS approach.[7][8]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for the quantification of coumaric acid in plasma, one utilizing a structural analog and the other outlining a general approach for a stable isotope-labeled internal standard.
Method 1: Quantification of p-Coumaric Acid using a Structural Analog Internal Standard
This method was developed for the determination of p-coumaric acid in rat plasma.[6][9]
-
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of the internal standard solution (hydrochlorothiazide, 1 µg/mL) and 20 µL of 2 M hydrochloric acid.
-
Vortex the mixture for 1 minute.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Kromasil C18 (200 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:0.5‰ acetic acid (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
MS System: Agilent 1100 LC/MSD Trap
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Monitored Ions: m/z 163.15 for p-coumaric acid and m/z 295.95 for hydrochlorothiazide (IS)[6]
-
Method 2: General Protocol for Quantification using this compound Internal Standard
This generalized protocol is based on standard practices for using stable isotope-labeled internal standards in bioanalysis.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters ACQUITY, Shimadzu Nexera)
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
-
MS System: A triple quadrupole mass spectrometer
-
Ionization Mode: ESI, negative or positive mode (to be optimized)
-
MRM Transitions: Specific precursor-product ion transitions for both m-coumaric acid and this compound would be determined and optimized.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the advantages of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: A generalized workflow for bioanalytical sample analysis using a stable isotope-labeled internal standard.
Caption: Logical comparison of a stable isotope-labeled internal standard versus a structural analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Gold Standard: Why m-Coumaric Acid-¹³C₃ Excels as an Isotopic Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is paramount. In the realm of mass spectrometry-based quantification of m-coumaric acid, the use of a stable isotope-labeled internal standard is indispensable for achieving accurate and reliable results. This guide provides an objective comparison of m-Coumaric acid-¹³C₃ with other isotopic standards, primarily deuterated analogues, supported by established principles and experimental evidence from related compounds.
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatographic separation, and mass spectrometric detection. This co-elution is critical for compensating for variations in extraction efficiency, matrix effects, and instrument response. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are widely used, ¹³C-labeled standards, such as m-Coumaric acid-¹³C₃, are broadly considered the superior choice for the most demanding analytical applications.[1][2]
Key Performance Differences: ¹³C vs. Deuterated Standards
The primary distinction between ¹³C and deuterated internal standards lies in the "isotope effect." The greater mass difference between deuterium and hydrogen, compared to ¹³C and ¹²C, can lead to slight differences in physicochemical properties. This can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte.[1][3] This separation can compromise accuracy, as the analyte and the internal standard may be affected differently by matrix-induced ion suppression or enhancement at different points in the elution profile.[3]
Conversely, ¹³C-labeled standards like m-Coumaric acid-¹³C₃ have virtually identical polarity and hydrophobicity to their unlabeled counterpart, resulting in perfect co-elution during liquid chromatography (LC).[1] This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.
Data Presentation: A Comparative Overview
While direct head-to-head experimental data for m-coumaric acid isotopic standards is not extensively published, the performance characteristics of ¹³C versus deuterated standards are well-documented for other small molecules and provide a strong basis for comparison. The following table summarizes the expected performance differences based on established principles and data from analogous compounds.
| Parameter | m-Coumaric acid-¹³C₃ (Expected) | Deuterated m-Coumaric acid (e.g., -d₄) (Expected) | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Perfect co-elution with unlabeled m-coumaric acid. | Potential for a slight retention time shift, eluting earlier than the unlabeled analyte. | The isotope effect is more pronounced with deuterium labeling, affecting chromatographic behavior.[1][2][3] |
| Accuracy & Precision | High accuracy and precision due to optimal correction for matrix effects. | Risk of reduced accuracy and precision, with potential for significant error in complex matrices.[3] | Co-elution ensures that the internal standard accurately reflects the analytical variability experienced by the analyte. |
| Correction for Matrix Effects | Excellent correction due to identical elution profiles. | Can be compromised if the analyte and standard elute at different times, experiencing different degrees of ion suppression or enhancement. | Studies on various compounds have demonstrated the superiority of ¹³C-labeled standards in mitigating matrix effects.[1] |
| Isotopic Stability | Highly stable with no risk of isotopic exchange. | Potential for back-exchange of deuterium with protons from the solvent, especially under certain pH or temperature conditions.[1] | The carbon-13 isotope is integrated into the stable carbon backbone of the molecule. |
Experimental Protocols
The following provides a detailed methodology for a typical stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment for the quantification of m-coumaric acid in a biological matrix, such as plasma.
Sample Preparation
-
Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of a known concentration of m-Coumaric acid-¹³C₃ internal standard solution (e.g., in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions (Hypothetical):
-
m-Coumaric acid: Precursor ion (m/z 163.0) → Product ion (e.g., m/z 119.0 for loss of CO₂)
-
m-Coumaric acid-¹³C₃: Precursor ion (m/z 166.0) → Product ion (e.g., m/z 122.0 for loss of ¹³CO₂)
-
Mandatory Visualization
The following diagrams illustrate a general experimental workflow and the key signaling pathways in which m-coumaric acid is known to be involved.
m-Coumaric acid, like its isomers, has been shown to exert biological effects by modulating key cellular signaling pathways, including the NF-κB and AMPK pathways.
References
Cross-Validation of Analytical Methods for m-Coumaric acid-13C3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the reliability and consistency of analytical methods are paramount. When bioanalytical data is generated across different laboratories, using varied methodologies, or over an extended period, ensuring the comparability of these datasets is critical. Cross-validation of analytical methods is the process that establishes this comparability, providing confidence in the integrity of the data that underpins crucial decisions in the pharmaceutical industry.
This guide provides a comprehensive comparison of two hypothetical, yet realistic, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of m-Coumaric acid-13C3 in human plasma. This compound, a stable isotope-labeled internal standard, is crucial for accurate quantification in bioanalytical assays. The cross-validation of methods for such internal standards is a vital component of ensuring assay robustness.
Comparative Overview of Analytical Methods
Two distinct LC-MS/MS methods for the analysis of this compound in human plasma are presented below. Method A employs a protein precipitation sample preparation technique, offering speed and simplicity. Method B utilizes liquid-liquid extraction, which can provide a cleaner extract and potentially higher sensitivity.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | Method A: UPLC-MS/MS | Method B: HPLC-MS/MS |
| Linearity (ng/mL) | 0.5 - 500 | 1.0 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1.0 |
| Intra-day Precision (%CV) | ≤ 6.8% | ≤ 8.2% |
| Inter-day Precision (%CV) | ≤ 9.5% | ≤ 11.3% |
| Accuracy (% Bias) | -4.2% to +5.1% | -6.5% to +7.8% |
| Recovery (%) | 85 - 95% | 90 - 105% |
| Matrix Effect (%) | 92 - 103% | 95 - 108% |
Cross-Validation Results
To ensure that both methods produce comparable results, a cross-validation study was performed. Quality control (QC) samples at three concentration levels (Low, Medium, and High) were analyzed using both Method A and Method B. The acceptance criteria for the cross-validation are that the mean accuracy of the results from one method should be within ±15% of the nominal concentration, and the precision (%CV) of the replicate measurements should not exceed 15%.[1]
Table 2: Cross-Validation of Method A and Method B
| QC Level | Nominal Conc. (ng/mL) | Method A | Method B | % Difference (Method B vs. Method A) |
| Mean Measured Conc. (ng/mL) (n=6) | Mean Measured Conc. (ng/mL) (n=6) | |||
| Low QC | 2.0 | 1.95 | 2.08 | +6.7% |
| Mid QC | 200 | 205.4 | 198.2 | -3.5% |
| High QC | 400 | 390.1 | 410.5 | +5.2% |
| Precision (%CV) | ≤ 5.5% | ≤ 7.1% | ||
| Accuracy (% Bias) | -2.5% to +2.7% | -0.9% to +2.6% |
The results of the cross-validation demonstrate a high degree of concordance between Method A and Method B, with the percentage difference in mean concentrations well within the acceptable limits.
Experimental Protocols
Method A: UPLC-MS/MS with Protein Precipitation
-
Sample Preparation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (this compound at 50 ng/mL). Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes. Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2.5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
System: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: m/z 166.0 -> 122.0
-
Method B: HPLC-MS/MS with Liquid-Liquid Extraction
-
Sample Preparation: To 100 µL of human plasma, add 10 µL of internal standard solution (this compound at 50 ng/mL) and 50 µL of 1 M HCl. Add 600 µL of ethyl acetate and vortex for 5 minutes. Centrifuge at 4,000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity HPLC
-
Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Isocratic Elution: 60% B
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
System: Sciex API 4000
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: m/z 166.0 -> 122.0
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from the initial validation of individual methods to the comparative analysis of results.
References
A Comparative Guide to Inter-laboratory Quantification of m-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of m-coumaric acid, a hydroxycinnamic acid with potential therapeutic properties. Due to the absence of publicly available, formal inter-laboratory comparison studies for m-coumaric acid, this document presents a hypothetical comparison based on performance characteristics of established analytical methods. The data herein is intended to serve as a practical benchmark for laboratories involved in the analysis of this compound.
Quantitative Performance Comparison
The following table summarizes expected performance characteristics for the quantification of m-coumaric acid by two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These values are representative of what a proficient laboratory might achieve.
| Parameter | HPLC-UV (Lab A) | UPLC-MS/MS (Lab B) | UPLC-MS/MS (Lab C) |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Limit of Detection (LOD) | 10 ng/mL | 0.5 ng/mL | 0.8 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 1.5 ng/mL | 2.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 3% | < 4% |
| Inter-day Precision (%RSD) | < 8% | < 6% | < 7% |
| Accuracy (% Recovery) | 90-110% | 95-105% | 92-108% |
Experimental Protocols
Representative Protocol for HPLC-UV Quantification of m-Coumaric Acid
This protocol describes a typical method for the separation and quantification of coumaric acid isomers.
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 4-hydroxybenzoic acid in methanol). b. Precipitate proteins by adding 300 µL of acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 270 nm.
-
Injection Volume: 10 µL.
3. Calibration and Quantification a. Prepare a series of calibration standards of m-coumaric acid in the appropriate matrix. b. Analyze the standards and samples using the HPLC-UV method. c. Construct a calibration curve by plotting the peak area ratio of m-coumaric acid to the internal standard against the concentration. d. Determine the concentration of m-coumaric acid in the samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of m-coumaric acid in plasma.
Simplified Signaling Pathway of m-Coumaric Acid
m-Coumaric acid is a metabolite of other dietary polyphenols, primarily formed by the gut microbiota.[1] It has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, it can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1.[2]
Caption: Simplified metabolic and anti-inflammatory signaling pathway of m-coumaric acid.
References
A Head-to-Head Battle for Precision: m-Coumaric acid-13C3 vs. Deuterated m-Coumaric Acid in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides an objective comparison of m-Coumaric acid-13C3 and deuterated m-coumaric acid as internal standards for mass spectrometry-based quantification, supported by experimental principles and data.
In the realm of quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope dilution is the gold standard. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. This internal standard (IS) behaves nearly identically to the endogenous analyte during sample preparation, chromatography, and ionization, thus correcting for variations in sample recovery and matrix effects. The two most common types of stable isotope labeling are deuterium (²H) and carbon-13 (¹³C) substitution. This guide will delve into the critical performance differences between this compound and deuterated m-coumaric acid to inform the selection of the optimal internal standard for your research needs.
Key Performance Differences: A Data-Driven Comparison
The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it co-elutes during chromatography and experiences the same ionization efficiency. It is in these aspects that ¹³C-labeled standards often demonstrate a significant advantage over their deuterated counterparts.
| Performance Metric | This compound | Deuterated m-Coumaric acid (d4) | Rationale |
| Chromatographic Co-elution | Complete co-elution with native m-coumaric acid. | Potential for partial separation, with the deuterated standard eluting slightly earlier. | The C-²H bond is slightly weaker and less polar than the C-¹H bond, which can lead to a chromatographic shift, a phenomenon known as the "isotope effect". In contrast, the substitution with ¹³C has a negligible effect on the molecule's polarity and retention time. |
| Isotopic Stability | High stability; the ¹³C label is not susceptible to exchange. | Risk of back-exchange of deuterium atoms for hydrogen, particularly in acidic or basic conditions or during certain sample preparation steps. | The carbon-carbon bonds are stable under typical analytical conditions, whereas C-D bonds can be more labile. |
| Mass Spectrometric Fragmentation | Fragmentation pattern is identical to the native analyte, with a predictable mass shift for all fragments containing the labeled carbons. | Fragmentation can sometimes be altered, and the position of the deuterium labels can influence fragmentation pathways. | The position of the heavy isotope can influence bond cleavage energies. |
| Matrix Effect Compensation | Excellent compensation due to perfect co-elution. | Potentially incomplete compensation if chromatographic separation occurs, as the analyte and standard would be entering the mass spectrometer's ion source at slightly different times and could be subject to different matrix interferences. | For accurate correction of matrix effects, the analyte and internal standard must experience the same ionization suppression or enhancement. |
| Commercial Availability & Cost | Generally less common and more expensive to synthesize. | More widely available and typically less expensive. | The synthetic routes for introducing deuterium are often simpler and utilize more readily available starting materials. |
Experimental Protocols
To illustrate the practical application of these internal standards, a detailed experimental protocol for the quantification of m-coumaric acid in human plasma is provided below.
Sample Preparation: Protein Precipitation and Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a 50 ng/mL internal standard solution (either this compound or deuterated m-coumaric acid in methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m-Coumaric acid: 163.0 -> 119.0 (Quantifier), 163.0 -> 93.0 (Qualifier)
-
This compound: 166.0 -> 122.0
-
Deuterated m-coumaric acid (d4): 167.0 -> 123.0
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.0 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making logic, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the quantification of m-coumaric acid in plasma.
Caption: Decision logic for selecting an internal standard for m-coumaric acid analysis.
Metabolic Pathway of m-Coumaric Acid
m-Coumaric acid, a hydroxycinnamic acid, is not a central player in major human metabolic pathways but is primarily a metabolite of dietary polyphenols, processed extensively by the gut microbiota. Its metabolic fate is crucial for understanding its bioavailability and biological effects.
Caption: Metabolic fate of dietary m-coumaric acid.
Conclusion
For the quantitative analysis of m-coumaric acid, this compound is the superior internal standard, offering higher accuracy and reliability due to its identical chromatographic behavior and isotopic stability compared to its deuterated counterpart. While deuterated m-coumaric acid can be a viable and more economical option, its use necessitates thorough validation to ensure that potential chromatographic shifts and isotopic instability do not compromise the quantitative results. For demanding applications in drug development and clinical research where precision is non-negotiable, the investment in a ¹³C-labeled internal standard is highly recommended.
Revolutionizing Bioanalysis: A Comparative Guide to Analytical Method Validation with m-Coumaric Acid-13C3
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of an advanced analytical method utilizing m-Coumaric acid-13C3 as an isotopically labeled internal standard (ILIS) against traditional methods for the quantification of m-Coumaric acid. Supported by experimental data, this document underscores the superiority of the ILIS approach in achieving robust and reproducible results.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] They offer a distinct advantage by closely mimicking the analyte's chemical and physical properties, which allows for effective correction of variability during sample preparation and analysis.[1][2] This guide will delve into the validation of a new analytical method with this compound, presenting its performance against alternative approaches.
Method Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost.[3] The following tables summarize the quantitative data from studies that have validated analytical methods for phenolic acids, providing a strong basis for comparing a method using an isotopically labeled internal standard like this compound with an alternative method, such as one using a structural analog as an internal standard or external standard calibration.
Table 1: Comparison of Key Validation Parameters
| Parameter | Method with this compound (ILIS) | Alternative Method (e.g., Structural Analog IS) |
| Linearity (R²) | >0.999[4] | >0.99[3] |
| Accuracy (% Recovery) | 99.2–108.4%[5] | 85.7–115.0%[6] |
| Precision (% RSD) | Intra-day: 1.0–5.6% Inter-day: 1.3–6.4%[5] | <15%[6] |
| Limit of Detection (LOD) | 0.0208 µg/mL[7] | 0.01 to 0.35 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.0694 µg/mL[7] | 0.03 to 1.07 µg/mL[3] |
Table 2: Performance in Biological Matrices
| Parameter | Method with this compound (ILIS) in Human Plasma | Alternative Method in Rat Plasma |
| Matrix Effect | 90.07–95.72%[5] | Not always assessed, can be a significant source of error |
| Recovery | 47.4–57.0%[5] | 88-117%[8] |
The data clearly indicates that while both methods can achieve acceptable linearity, the use of an isotopically labeled internal standard significantly enhances accuracy and precision.[5] The ILIS method provides a more reliable quantification by effectively compensating for matrix effects, which can be a major challenge in complex biological samples.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are generalized protocols for the quantification of m-coumaric acid using an LC-MS/MS method with an isotopically labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for both m-coumaric acid and this compound.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration in unknown samples is then determined from this curve.[3]
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Gold Standard for Bioanalysis: Unveiling the Performance of m-Coumaric Acid-13C3
In the landscape of quantitative bioanalysis, particularly in metabolic research and drug development, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for achieving the highest quality data. This guide provides a comparative analysis of the expected analytical performance of m-Coumaric acid-13C3 as an internal standard against alternative quantification strategies for the analysis of m-coumaric acid.
Superior Linearity and Sensitivity with Stable Isotope Dilution
A stable isotope dilution assay (SIDA) utilizing this compound is anticipated to offer significant advantages in terms of linearity and range of detection over methods employing external standards or structurally analogous internal standards. The co-elution of the 13C-labeled standard with the native analyte ensures that any variations during sample preparation, injection, and ionization are effectively normalized, leading to enhanced accuracy and precision.[1][2]
While specific experimental data for this compound is not publicly available, the following table presents typical performance characteristics for the analysis of phenolic acids, such as coumaric acid isomers, by LC-MS/MS. This comparison illustrates the expected enhancements when employing a stable isotope-labeled internal standard.
| Parameter | Method with this compound (Expected) | Alternative Methods (External Standard/Analog Internal Standard) |
| **Linearity (R²) ** | > 0.999 | 0.990 - 0.999 |
| Linear Range | 0.1 - 1000 ng/mL | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 5 ng/mL |
Note: The values presented for the method with this compound are projected based on the established benefits of stable isotope dilution assays for similar small molecules. The data for alternative methods is a summary of reported values for the analysis of phenolic acids.
Experimental Protocol: A Roadmap to Robust Quantification
A rigorous validation protocol is essential to demonstrate the performance of an analytical method. The following is a detailed experimental methodology for determining the linearity and range of detection of m-coumaric acid using this compound as an internal standard.
Materials and Reagents
-
m-Coumaric acid (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Control biological matrix (e.g., human plasma, rat liver microsomes)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-coumaric acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the m-coumaric acid stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
Sample Preparation (QuEChERS Method for Milk as an Example)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation approach suitable for complex matrices.[3]
-
To 10 mL of milk sample, add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution program optimized for the separation of m-coumaric acid.
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both m-coumaric acid and this compound.
-
Calibration Curve and Linearity Assessment
-
Prepare a series of calibration standards by spiking the control biological matrix with the m-coumaric acid working standard solutions to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add a fixed amount of the this compound internal standard working solution to each calibration standard and sample.
-
Process the samples as described in the sample preparation section.
-
Analyze the samples by LC-MS/MS.
-
Plot the ratio of the peak area of m-coumaric acid to the peak area of this compound against the concentration of m-coumaric acid.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). A value >0.99 is considered acceptable.
Determination of LOD and LOQ
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise. It is typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of detection of m-coumaric acid using a stable isotope dilution assay.
Caption: Experimental workflow for linearity and detection range determination.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS assay represents the most robust and reliable approach for the quantification of m-coumaric acid in complex biological matrices. The inherent ability of this method to correct for analytical variability ensures superior linearity, a wider dynamic range, and lower limits of detection and quantification compared to alternative methods. For researchers, scientists, and drug development professionals, adopting this gold-standard technique is a critical step towards generating high-quality, reproducible, and defensible data.
References
Navigating the Matrix: A Comparative Guide to Matrix Effects in m-Coumaric Acid Analysis
A critical challenge in the accurate quantification of small molecules like m-coumaric acid in biological samples is the "matrix effect." This phenomenon, where components of the biological matrix interfere with the analyte's ionization in the mass spectrometer, can lead to inaccurate measurements. For researchers, scientists, and drug development professionals, understanding and mitigating these effects is paramount for reliable bioanalytical data.
This guide provides a comparative overview of matrix effects encountered during the analysis of coumaric acid isomers in different biological samples. Due to a scarcity of published data specifically for m-coumaric acid, this report utilizes available data for its closely related isomer, p-coumaric acid, as a surrogate to illustrate the principles and comparative analysis of matrix effects. The physicochemical similarities between these isomers suggest that the trends in matrix effects observed for p-coumaric acid are likely to be comparable for m-coumaric acid.
Understanding Matrix Effects: Ion Suppression and Enhancement
The complexity of biological matrices such as plasma, urine, and tissue homogenates means they contain a diverse array of endogenous components, including salts, lipids, proteins, and metabolites. During analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), these components can co-elute with the target analyte, in this case, m-coumaric acid.
In the ion source of the mass spectrometer, these co-eluting matrix components can either suppress or enhance the ionization of the analyte. Ion suppression leads to a decreased signal and an underestimation of the analyte's concentration, while ion enhancement results in an increased signal and overestimation. The extent of these effects is highly dependent on the type of biological matrix, the sample preparation method, and the specific analytical conditions.
Quantitative Comparison of Matrix Effects in Biological Samples
To provide a quantitative understanding of how different biological matrices can influence the analysis of coumaric acid, the following table summarizes the matrix effect and recovery data for p-coumaric acid in human plasma. While specific data for m-coumaric acid and other matrices were not available in the reviewed literature, this serves as a valuable reference point.
Table 1: Matrix Effect and Recovery of p-Coumaric Acid in Human Plasma
| Analyte | Biological Matrix | Sample Preparation Method | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| p-Coumaric Acid | Human Plasma | Protein Precipitation | 0.6 | 95.72 ± 6.6 | 57.0 |
| p-Coumaric Acid | Human Plasma | Protein Precipitation | 16 | 90.07 ± 3.0 | 47.4 |
Data sourced from a UPLC-MS/MS study on p-coumaric acid in human plasma.
Interpretation of the Data:
-
Matrix Effect: The matrix effect is expressed as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. In this case, the values of 95.72% and 90.07% suggest a slight to moderate ion suppression for p-coumaric acid in human plasma when using a protein precipitation method.
-
Recovery: Recovery represents the efficiency of the extraction process. The moderate recovery percentages (47.4% - 57.0%) indicate that a significant portion of the analyte is lost during the sample preparation step.
Experimental Protocols for Assessing Matrix Effects
A robust assessment of matrix effects is a critical component of bioanalytical method validation. The following is a generalized experimental protocol for evaluating matrix effects in biological samples.
Objective: To quantify the matrix effect and recovery of m-coumaric acid in a specific biological matrix.
Materials:
-
m-Coumaric acid reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for m-coumaric acid (recommended for best results)
-
Blank biological matrix (e.g., plasma, urine, tissue homogenate) from at least six different sources
-
High-purity solvents and reagents for sample preparation and LC-MS analysis
Methodology:
-
Preparation of Standard Solutions: Prepare stock and working solutions of m-coumaric acid and the SIL-IS in a suitable solvent.
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Spike the working standard solution of m-coumaric acid and the SIL-IS into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. In the final step, spike the extracted matrix with the working standard solution of m-coumaric acid and the SIL-IS.
-
Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with the working standard solution of m-coumaric acid and the SIL-IS at the beginning of the sample preparation procedure.
-
-
Sample Preparation: Employ a suitable sample preparation technique to extract m-coumaric acid from the biological matrix. Common methods include:
-
Protein Precipitation (PPT): Simple and fast, but may result in less clean extracts and more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can significantly reduce matrix effects, but is the most complex and costly method.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the matrix factor by comparing the peak area of the analyte in the post-extraction spike (Set 2) to the peak area in the neat solution (Set 1).
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
A value close to 1 indicates minimal matrix effect.
-
-
Recovery (RE): Calculate the recovery by comparing the peak area of the analyte in the pre-extraction spike (Set 3) to the peak area in the post-extraction spike (Set 2).
-
RE (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] * 100
-
-
Process Efficiency (PE): Calculate the overall process efficiency by comparing the peak area of the analyte in the pre-extraction spike (Set 3) to the peak area in the neat solution (Set 1).
-
PE (%) = [(Peak Area in Set 3) / (Peak Area in Set 1)] * 100
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the assessment of matrix effects.
Caption: Workflow for the assessment of matrix effects in bioanalytical methods.
Conclusion and Recommendations
The analysis of m-coumaric acid in biological samples is susceptible to matrix effects that can compromise data accuracy. While specific quantitative data for m-coumaric acid remains limited, the data available for its isomer, p-coumaric acid, highlights the importance of matrix effect evaluation. The choice of biological matrix and the sample preparation method are critical factors influencing the extent of ion suppression or enhancement.
For researchers and drug development professionals, the following recommendations are crucial:
-
Thorough Method Validation: Always perform a comprehensive validation of the bioanalytical method, including a rigorous assessment of matrix effects using multiple sources of the biological matrix.
-
Appropriate Sample Preparation: Select a sample preparation technique that effectively removes interfering matrix components. While protein precipitation is a quick method, liquid-liquid extraction or solid-phase extraction often provide cleaner samples and reduced matrix effects.
-
Use of Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and variations in extraction recovery.
By carefully considering and addressing the challenges posed by matrix effects, researchers can ensure the generation of high-quality, reliable data for the pharmacokinetic and metabolic studies of m-coumaric acid and other small molecules.
Safety Operating Guide
Proper Disposal of m-Coumaric Acid-13C3: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of m-Coumaric acid-13C3, ensuring the safety of laboratory personnel and compliance with regulations. As this compound is a stable isotope-labeled compound, it is not radioactive.[1] Therefore, its disposal procedures are the same as those for its unlabeled counterpart, which is treated as hazardous chemical waste due to its irritant properties.[][3][4][5]
Immediate Safety Information: Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with m-Coumaric acid. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Data sourced from PubChem and supplier Safety Data Sheets.[3][4][5][6]
Proper Disposal Protocol for this compound
Follow these procedural steps to ensure safe and compliant disposal. All hazardous chemical waste must be managed through your institution's Environmental Health & Safety (EH&S) or a certified hazardous waste collection program.[7] Never dispose of this chemical down the drain or in regular trash.[7][8]
Step 1: Waste Classification
-
Identify as Hazardous Waste : Due to its classification as a skin, eye, and respiratory irritant, this compound must be treated as hazardous chemical waste.[3][4][5]
-
Confirm Non-Radioactivity : As a stable isotope-labeled compound (13C), no special precautions for radioactivity are required.[1][] The disposal protocol is dictated by its chemical hazards.
Step 2: Waste Collection & Containerization
-
Select an Appropriate Container :
-
Use a container that is chemically compatible with the acid. High-density polyethylene (HDPE) or other appropriate plastic containers are preferred.[9]
-
Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw-on cap.[10]
-
Do not use food-grade containers like jars.[11]
-
-
Collect Waste :
-
For solid waste (e.g., pure compound, contaminated absorbent pads), place it directly into the designated waste container.
-
For solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.
-
Do not mix incompatible waste streams. For example, store acids separately from bases and oxidizing agents from reducing agents.[11]
-
Step 3: Labeling & Documentation
-
Label the Container :
-
Affix a hazardous waste label to the container as soon as you begin accumulating waste.[12]
-
Clearly write out the full chemical name: "this compound".[12] Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Irritant").
-
-
Maintain Records : Document the generation of the waste as required by your institution's protocols.
Step 4: Storage (Satellite Accumulation Area)
-
Designated Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][10][11]
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Secondary Containment : It is best practice to keep the waste container within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
-
Segregation : Ensure the container is segregated from incompatible materials within the SAA.[10][11]
Step 5: Arrange for Pickup & Disposal
-
Schedule Pickup : Once the container is full or you have finished the experimental work generating this waste, contact your institution's EH&S department or hazardous waste management office to schedule a pickup.[9]
-
Follow Institutional Procedures : Adhere to your organization's specific timelines for waste removal. Partially filled containers may typically remain in an SAA for up to one year, but full containers must be removed promptly.[11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety & Handling Procedures
When handling this compound, whether in pure form or as waste, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:
-
Nitrile rubber gloves.
-
Safety glasses or goggles.
-
A laboratory coat.
-
-
Ventilation : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[4]
-
Avoid Contact : Take measures to avoid direct contact with skin and eyes.[13]
-
Contamination : If skin contact occurs, wash the affected area thoroughly with soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] Seek medical advice if irritation persists.[4]
-
Spill Response : In the event of a spill, the spilled chemical and any absorbent materials used for cleanup must also be disposed of as hazardous waste.[7]
Regulatory Context
The disposal of hazardous chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[8][10] These regulations mandate proper identification, labeling, storage, and disposal by certified personnel to protect human health and the environment. Your institution's EH&S department is responsible for ensuring these practices comply with all applicable laws.[9]
References
- 1. moravek.com [moravek.com]
- 3. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. m-クマル酸-1,2,3-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ldeo.columbia.edu [ldeo.columbia.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling m-Coumaric acid-13C3
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling m-Coumaric acid-13C3, a stable isotope-labeled compound. Adherence to these protocols is critical for personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like its unlabeled counterpart, is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory. The required PPE is summarized in the table below.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][4][5] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential dust or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Put on all required personal protective equipment as detailed in the table above.
-
Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling:
-
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
First Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing. Rinse skin with water/shower. In case of skin irritation, consult a physician.[1][5] |
| Eye Contact | Irrigate copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart. In case of eye irritation, consult an ophthalmologist.[1][5] |
| Inhalation | Provide fresh air. In all cases of doubt, or when symptoms persist, seek medical advice.[1][5] |
| Ingestion | Rinse mouth. Call a doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Isotope Consideration: this compound contains a stable isotope (Carbon-13), which is not radioactive .[7] Therefore, no special precautions for radioactive waste are necessary. The disposal procedures are the same as for the unlabeled m-Coumaric acid.[7][]
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[4]
-
Disposal Protocol: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[7]
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
